CW-069
Description
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Properties
IUPAC Name |
2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDIXDXDSUBHIU-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Integral Role of HSET in Mitotic Fidelity: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The process of mitosis, a cornerstone of cellular proliferation, demands meticulous orchestration to ensure the faithful segregation of genetic material. Central to this intricate dance is the kinesin motor protein HSET (Human Spleen, Embryo, Testes), also known as KIFC1. This minus-end directed motor protein plays a critical, multifaceted role in the formation and function of the mitotic spindle. While dispensable for normal somatic cell division in the presence of centrosomes, HSET becomes essential under conditions of acentrosomal spindle assembly, a hallmark of meiotic cells and a frequent characteristic of cancerous cells with supernumerary centrosomes. This dependency in cancer cells has catapulted HSET into the spotlight as a promising therapeutic target. This in-depth technical guide synthesizes the current understanding of HSET's function in mitosis, its regulation, and its implications for drug development. We provide a comprehensive overview of its molecular mechanics, summarize key quantitative data, detail relevant experimental protocols, and visualize the complex signaling pathways in which HSET is a key player.
Core Functions of HSET in Mitosis
HSET, a member of the kinesin-14 family, is a non-processive motor protein that utilizes the energy from ATP hydrolysis to move towards the minus-end of microtubules.[1][2] Its primary functions during mitosis are centered around the organization and stabilization of the mitotic spindle.
-
Microtubule Cross-linking and Sliding: HSET possesses two microtubule-binding domains, allowing it to cross-link and slide microtubules relative to one another.[3][4] This activity is crucial for focusing microtubule minus-ends and organizing them into coherent spindle poles.[1] Immuno-electron microscopy has shown HSET localized between microtubules within the metaphase spindle, consistent with its cross-linking function.[3][4]
-
Antagonistic Force Generation against Eg5: HSET's minus-end directed motility counteracts the outward, plus-end directed forces generated by the kinesin-5 motor protein, Eg5.[3] This balance of opposing forces is critical for establishing a bipolar spindle. In the absence of Eg5 activity, which leads to monopolar spindles, simultaneous inhibition of HSET can restore centrosome separation and bipolar spindle formation.[3]
-
Acentrosomal Spindle Assembly: In cells lacking centrosomes, such as oocytes, HSET is indispensable for organizing microtubules into a functional bipolar spindle.[3] This function is co-opted by cancer cells that possess supernumerary centrosomes, a common feature of malignancy. HSET is essential for clustering these extra centrosomes into two functional spindle poles, thereby preventing multipolar divisions and subsequent cell death.[5][6] This reliance of cancer cells on HSET for survival makes it an attractive target for selective cancer therapy.
Quantitative Data on HSET Function
The following tables summarize key quantitative data related to HSET's motor properties and its impact on mitotic spindle dynamics.
| Parameter | Value | Cell Type/System | Reference |
| Motor Properties | |||
| Force Generation (single molecule) | ~0.5 pN | In vitro optical trapping | [1][2] |
| Force Generation (teams of motors) | ≥ 1 pN | In vitro optical trapping | [1] |
| Microtubule Gliding Velocity | 56-66 nm/s | In vitro gliding assay | [1] |
| Power Stroke (load-free estimate) | ~30-35 nm | In vitro optical trapping | [1][2] |
| Spindle Dynamics | |||
| Spindle Length (HSET RNAi) | 18% decrease (11.7 ± 0.4 µm vs. 14.3 ± 0.5 µm in control) | HeLa cells | [7] |
| Spindle Width (HSET RNAi) | 10% increase (10.8 ± 0.3 µm vs. 9.8 ± 0.6 µm in control) | HeLa cells | [7] |
| Spindle Length (HSET overexpression) | 16% increase | HeLa cells | [7] |
| Spindle Length (HSET degradation) | Shorter spindles throughout mitosis (13.47 ± 1.35 µm vs. 15.12 ± 1.51 µm in control at metaphase) | RPE-1 cells | [8] |
| Mitotic Duration (HSET RNAi) | No significant change (99 ± 45 min vs. 102 ± 62 min in control) | HeLa cells | [7] |
| Mitotic Duration (HSET overexpression) | No significant change (118 ± 66 min vs. 102 ± 62 min in control) | HeLa cells | [7] |
| Cancer Type | HSET Expression Change (Tumor vs. Normal) | Reference |
| HSET Expression in Cancer | ||
| Glioblastoma | ~3-fold higher mRNA expression | [6] |
| Breast Cancer | >5-fold higher mRNA expression | [6] |
| Colon Cancer | ~3-fold higher mRNA expression | [6] |
| Various Carcinomas | Generally overexpressed | [5] |
Signaling and Regulation of HSET in Mitosis
The activity and localization of HSET are tightly regulated throughout the cell cycle, primarily through post-translational modifications, particularly phosphorylation. Several key mitotic kinases have been implicated in this regulation.
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Aurora Kinases: Aurora A and Aurora B kinases are key regulators of mitosis. Aurora A is localized to centrosomes, while Aurora B is a component of the chromosomal passenger complex.[9] Both kinases have been shown to phosphorylate histone H3, and their activity is crucial for proper mitotic progression. While direct phosphorylation of HSET by Aurora kinases in a regulatory capacity is an active area of research, the functional interplay is evident. For instance, HSET overexpression has been linked to the upregulation of Aurora B.
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Cyclin-Dependent Kinase 1 (Cdk1): As the master regulator of mitotic entry, Cdk1, in complex with Cyclin B, phosphorylates a vast array of substrates to drive the cell into mitosis. The consensus sequence for Cdk1 phosphorylation is present in HSET, and its activity is highest during mitosis when HSET is also most active.
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Polo-like Kinase 1 (Plk1): Plk1 is another crucial mitotic kinase involved in centrosome maturation, spindle assembly, and cytokinesis.[10] Plk1 activity is required for the proper localization of many spindle components, and its regulatory network likely intersects with HSET function.
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Protein Phosphatases: The dephosphorylation of HSET and its regulatory partners is equally important for the dynamic control of spindle assembly and disassembly. Protein phosphatases such as PP1 and PP2A are known to counteract the activity of mitotic kinases and are essential for mitotic exit.[11][12]
The following diagram illustrates a potential signaling pathway for HSET regulation during mitosis, synthesized from the available literature.
Crosstalk with the Spindle Assembly Checkpoint (SAC)
The SAC is a critical surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. HSET's role in spindle formation and stability inherently links it to the SAC. Misregulation of HSET can lead to spindle defects that activate the SAC. Furthermore, there is evidence of a more direct interaction. For example, HSET overexpression has been shown to disrupt the balance of SAC proteins like Mad2, potentially weakening the checkpoint and promoting aneuploidy.
Role in DNA Damage Response
Recent studies suggest a link between HSET and the DNA damage response (DDR) pathway. In checkpoint-defective cancer cells, a constitutive activation of the DDR can promote acentrosomal spindle formation, thereby increasing the dependency on HSET. This suggests a potential crosstalk between the ATR/Chk1 and ATM/Chk2 pathways and the regulation of HSET function, particularly in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study HSET's role in mitosis.
siRNA-mediated Knockdown of HSET in HeLa Cells
This protocol describes the transient knockdown of HSET using small interfering RNA (siRNA) in HeLa cells.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
HSET-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
6-well tissue culture plates
-
Complete growth medium (DMEM with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation: a. For each well, dilute 20-80 pmol of HSET siRNA or control siRNA into 100 µL of Opti-MEM. Mix gently. b. In a separate tube, dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
Transfection: a. Aspirate the growth medium from the HeLa cells and wash once with PBS. b. Add the siRNA-lipid complexes to the cells. c. Add 800 µL of complete growth medium to each well. d. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before analysis.
-
Analysis: Assess HSET knockdown efficiency by Western blotting or immunofluorescence. Analyze the phenotypic effects on mitosis, such as spindle length and morphology, by immunofluorescence microscopy.
Immunofluorescence Staining of HSET and γ-tubulin
This protocol details the visualization of HSET and centrosomes (via γ-tubulin) in mammalian cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies: anti-HSET and anti-γ-tubulin
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Fixation: a. Wash cells twice with PBS. b. Fix with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C. c. Wash three times with PBS.
-
Permeabilization: a. If using paraformaldehyde fixation, permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: a. Dilute primary antibodies against HSET and γ-tubulin in blocking buffer. b. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Wash coverslips three times with PBS containing 0.1% Triton X-100. b. Dilute fluorescently-labeled secondary antibodies in blocking buffer. c. Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
DNA Staining and Mounting: a. Wash coverslips three times with PBS containing 0.1% Triton X-100. b. Incubate with DAPI solution for 5 minutes. c. Wash once with PBS. d. Mount coverslips onto microscope slides using antifade mounting medium.
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Imaging: Visualize the localization of HSET and γ-tubulin using a fluorescence microscope.
In Vitro Microtubule Gliding Assay
This assay is used to observe the motor activity of purified HSET protein.
Materials:
-
Purified HSET protein
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Taxol-stabilized, fluorescently labeled microtubules
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Motility buffer (e.g., BRB80 buffer supplemented with ATP, an ATP regeneration system, and an oxygen scavenger system)
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Casein solution (for blocking)
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Glass flow cell
Procedure:
-
Flow Cell Preparation: Assemble a flow cell using a microscope slide and a coverslip.
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Motor Adsorption: a. Flow in a solution of purified HSET protein into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the glass surface. b. Wash out unbound motor protein with motility buffer.
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Blocking: Flow in a casein solution to block non-specific binding sites on the glass surface. Wash with motility buffer.
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Microtubule Motility: a. Flow in the fluorescently labeled microtubules in motility buffer containing ATP. b. Observe the movement of microtubules using a fluorescence microscope equipped with a sensitive camera.
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Data Analysis: Track the movement of individual microtubules to determine their gliding velocity.
HSET as a Therapeutic Target in Cancer
The essential role of HSET in the survival of cancer cells with supernumerary centrosomes makes it a highly attractive target for cancer therapy.[13] Unlike conventional chemotherapeutics that target all dividing cells, inhibiting HSET has the potential to selectively kill cancer cells while sparing normal, healthy cells that do not rely on HSET for mitosis.
Several small molecule inhibitors of HSET have been developed and are currently under investigation. One such inhibitor, CW069, has been shown to induce multipolar mitoses and apoptosis specifically in cancer cells with extra centrosomes.[3] The development of potent and specific HSET inhibitors represents a promising avenue for the treatment of a wide range of cancers characterized by centrosome amplification.
Conclusion
HSET is a pivotal player in the intricate process of mitosis, with a context-dependent role that is critical for the viability of certain cell types, most notably cancer cells with amplified centrosomes. Its functions in microtubule cross-linking, force generation, and acentrosomal spindle assembly are tightly regulated by a network of mitotic kinases and phosphatases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biology of HSET and to exploit its unique dependencies in cancer for the development of novel and selective anti-cancer therapies. The continued elucidation of the signaling pathways that govern HSET function will undoubtedly open new avenues for therapeutic intervention in the fight against cancer.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of dynamic changes in post-translational modifications of human histones during cell cycle by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. mdpi.com [mdpi.com]
- 11. Protein phosphatases and their regulation in the control of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein phosphatases in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Cell Imaging of Chromosome Segregation During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling CW-069: A Targeted Approach to Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
CW-069 (CAS Number: 1594094-64-0) is a novel, synthetic small molecule that has emerged as a promising agent in the field of oncology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data, tailored for researchers, scientists, and professionals involved in drug development.
Chemical and Physical Properties
This compound is an allosteric inhibitor of the human kinesin Eg5 (HSET), a microtubule motor protein.[1][2][3] Its chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1594094-64-0 | [1][2][4][5][6][7][8][9][10] |
| Molecular Formula | C23H21IN2O3 | [1][2][5][6][8][9] |
| Molecular Weight | 500.33 g/mol | [1][2][5][6][11] |
| IUPAC Name | 5-Iodo-2-[[(2S)-1-oxo-3-phenyl-2-[(phenylmethyl)amino]propyl]amino]-benzoic acid | [2][6] |
| Appearance | Solid powder | [2][5] |
| Purity | >98% | [2][10][12] |
| Solubility | Soluble in DMSO (≥50 mg/mL) and Ethanol (≥9 mg/mL). Insoluble in water. | [1][2][5][6] |
| Storage | Store at -20°C for long-term stability. | [2][5][8][9] |
Mechanism of Action: Targeting Centrosome Clustering in Cancer Cells
This compound exerts its anti-cancer effects through a highly specific mechanism of action targeting cancer cells with a common vulnerability: supernumerary centrosomes.[13]
Normal cells possess two centrosomes, which are crucial for the formation of a bipolar spindle during mitosis, ensuring accurate chromosome segregation. In contrast, many cancer cells accumulate extra centrosomes, a condition known as centrosome amplification. To survive, these cells rely on a mechanism called centrosome clustering, which is mediated by the microtubule motor protein HSET (also known as KIFC1). HSET gathers the extra centrosomes into two functional poles, allowing the cancer cell to undergo a pseudo-bipolar division and proliferate.[13]
This compound is an allosteric inhibitor of HSET.[1][2][3][4] By binding to a site distinct from the ATP-binding pocket, it modulates the protein's activity, preventing it from clustering the supernumerary centrosomes.[13] This inhibition leads to the formation of multipolar spindles during mitosis.[4][6][13] The presence of multiple spindle poles results in catastrophic mitotic errors, ultimately triggering cell death in the cancer cells.[4][13] A key advantage of this approach is its selectivity for cancer cells with supernumerary centrosomes, while sparing normal, healthy cells that do not rely on HSET for bipolar spindle formation.[1][6][13]
Quantitative Biological Activity
The inhibitory activity of this compound against HSET and its cellular effects have been quantified in various studies.
| Parameter | Cell Line / Target | Value | Reference |
| IC50 (HSET inhibition) | Recombinant HSET protein | 75 µM | [1][3][4][7][10][14] |
| Selectivity | Over Kinesin Spindle Protein (KSP) | Statistically significant | [1][4][7] |
| IC50 (Cell Growth Inhibition) | N1E-115 (mouse neuroblastoma with supernumerary centrosomes) | 10 µM / 86 ± 10 µM | [1][4][6] |
| IC50 (Cell Growth Inhibition) | NHDF (normal human dermal fibroblasts) | >181 ± 7 µM (less potent) | [4][6] |
| Effect on Mitotic Spindles | N1E-115 cells (100 or 200 µM) | Increased multipolar spindles | [4][6][13] |
| Effect on Mitotic Spindles | NHDF cells | No alteration of bipolar spindle morphology | [1][4][6][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro HSET Inhibition Assay
This assay measures the microtubule-stimulated ATPase activity of HSET. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[4][14]
Protocol:
-
A reaction mixture is prepared in a 50 mM Na PIPES buffer (pH 6.8).[1][4][14]
-
The final concentrations of the components are: 6 nM purified, 6His-tagged HSET protein, 0.07 mg/mL microtubules, 2 mM ATP, 2.7 mM MgCl2, 1 mM phospho(enol)-pyruvate, 0.2 mM NADH, 50 μg/mL lactate dehydrogenase, and 100 μg/mL pyruvate kinase.[1][4][14]
-
Various concentrations of this compound (dissolved in DMSO) are added to the mixture.[1][4][14]
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C.[1][4][14]
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm.
-
IC50 values are calculated from the dose-response curves.
Cell Proliferation Assay (Sulforhodamine B Assay)
This colorimetric assay is used to determine the effect of this compound on cell growth.[1]
Protocol:
-
Cells (e.g., N1E-115 and NHDF) are seeded in 96-well plates at a density of 2,500 cells per well and cultured for 24 hours.[1]
-
The cells are then treated with various concentrations of this compound (dissolved in DMSO and diluted in culture medium to a final DMSO concentration of 0.2%) for 72 hours.[1]
-
After treatment, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read at 515 nm to quantify cell density.
-
IC50 values are determined from the resulting dose-response curves.
Immunofluorescence Microscopy for Mitotic Phenotypes
This technique is used to visualize the effects of this compound on the mitotic spindle and centrosomes.[2]
Protocol:
-
Cells are grown on coverslips and treated with DMSO (control) or various concentrations of this compound for a specified period (e.g., 2.5 hours).[13]
-
The cells are then fixed with a suitable fixative (e.g., ice-cold methanol).
-
The fixed cells are permeabilized and blocked to prevent non-specific antibody binding.
-
Cells are incubated with primary antibodies against α-tubulin (to visualize microtubules) and a centrosomal marker (e.g., CDK5RAP2).[2]
-
After washing, the cells are incubated with fluorescently labeled secondary antibodies.
-
DNA is counterstained with DAPI.[2]
-
The coverslips are mounted on slides, and the cells are imaged using a fluorescence microscope.
-
The percentage of cells with multipolar spindles is quantified.
Conclusion and Future Directions
This compound represents a promising targeted therapeutic strategy for cancers characterized by centrosome amplification. Its selective mechanism of action offers the potential for a wider therapeutic window compared to conventional chemotherapeutics that indiscriminately target all dividing cells. The detailed experimental protocols provided in this guide should facilitate further research into the efficacy and applications of this compound and similar HSET inhibitors. Future investigations could focus on in vivo efficacy in relevant animal models, pharmacokinetic and pharmacodynamic studies, and the identification of predictive biomarkers to identify patient populations most likely to respond to this novel therapeutic approach.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Apexbio Technology LLC CW069, 2mg. Cas: 1594094-64-0 MFCD: MFCD28009372. | Fisher Scientific [fishersci.com]
- 4. This compound | CAS#:1594094-64-0 | Chemsrc [chemsrc.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CW069 CAS No. 1594094-64-0 - Ruixibiotech [ruixibiotech.com]
- 8. CW069 Datasheet DC Chemicals [dcchemicals.com]
- 9. CW 069 [chembk.com]
- 10. Medchemexpress LLC HY-15857 10mg , this compound CAS:1594094-64-0 Purity:98%, | Fisher Scientific [fishersci.com]
- 11. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]
- 12. apexbt.com [apexbt.com]
- 13. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
The Biological Activity of HSET Inhibitor CW-069: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinesin motor protein HSET (Human Spindle-E, also known as KifC1) has emerged as a compelling target in oncology.[1][2][3] Unlike many other mitotic kinesins essential for all dividing cells, HSET's primary role in cancer cells with supernumerary centrosomes is to cluster these extra centrosomes, enabling pseudo-bipolar spindle formation and preventing mitotic catastrophe.[1][2][3][4] This creates a therapeutic window to selectively eliminate cancer cells while sparing healthy tissues. CW-069 is a novel, allosteric inhibitor of HSET that has demonstrated selective cytotoxicity against cancer cells exhibiting centrosome amplification.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Quantitative Biological Activity of this compound
The biological activity of this compound has been characterized through various in vitro assays, demonstrating its potency and selectivity for HSET and cancer cells with supernumerary centrosomes.
| Target/Cell Line | Assay Type | IC50 Value | Notes |
| HSET | Microtubule-Stimulated ATPase Assay | 75 µM[5][6] | Allosteric inhibition. |
| KSP | Microtubule-Stimulated ATPase Assay | >250 µM (not determined) | Statistically significant selectivity over KSP (p < 0.001).[2][7] |
| N1E-115 (mouse neuroblastoma) | Sulforhodamine B (SRB) growth-inhibition assay | 10 µM[8] / 86 ± 10 µM[2] | High frequency of centrosome amplification. |
| NHDF (normal human dermal fibroblasts) | Sulforhodamine B (SRB) growth-inhibition assay | 181 ± 7 µM[2] | Demonstrates selectivity for cancer cells. |
| MDA-MB-231 (human breast cancer) | Not specified | Induces multipolar spindles | Intermediate level of supernumerary centrosomes.[2] |
| BT549 (human breast cancer) | Not specified | Induces multipolar spindles | Increased multipolar spindles after treatment.[2] |
| MCF-7 (human breast cancer) | Not specified | No effect on bipolar spindle formation | Normal number of centrosomes.[2] |
| Primary Human Bone Marrow Cells | Colony-formation assay | No reduction in clonogenic capacity | Suggests low potential for neutropenia.[2][3] |
Mechanism of Action: Signaling and Cellular Pathways
This compound's primary mechanism of action is the disruption of HSET-mediated centrosome clustering in cancer cells with supernumerary centrosomes. This leads to the formation of multipolar spindles during mitosis, triggering mitotic catastrophe and apoptosis.
HSET-Mediated Centrosome Clustering
In cancer cells with more than two centrosomes, HSET, a minus-end directed microtubule motor, plays a crucial role in gathering these extra centrosomes to the spindle poles. This clustering allows the cell to form a pseudo-bipolar spindle and proceed through mitosis. This compound, by allosterically inhibiting HSET, prevents this clustering process.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSET overexpression fuels tumor progression via centrosome clustering-independent mechanisms in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. A CEP215-HSET complex links centrosomes with spindle poles and drives centrosome clustering in cancer. [repository.cam.ac.uk]
- 6. medkoo.com [medkoo.com]
- 7. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of CW-069 on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CW-069 is a novel allosteric inhibitor of the human kinesin motor protein HSET (KIFC1), a critical component in the organization of microtubules, particularly during cell division. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its specific impact on microtubule dynamics, and its selective cytotoxicity towards cancer cells. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and cell biology.
Introduction to Microtubule Dynamics and the Role of HSET
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The precise regulation of microtubule polymerization and depolymerization, a process known as dynamic instability, is crucial for their function.
HSET, also known as KIFC1, is a minus-end directed kinesin-14 motor protein that plays a key role in organizing microtubules. Its primary functions include cross-linking and sliding microtubules, which are vital for the formation and maintenance of the mitotic spindle. In many cancer cells, a common feature is the presence of supernumerary centrosomes, which can lead to catastrophic multipolar mitoses and cell death. To circumvent this, cancer cells often upregulate HSET, which clusters these extra centrosomes into two functional poles, enabling a pseudo-bipolar mitosis and ensuring their survival. This dependency on HSET for survival makes it an attractive therapeutic target for cancer.
This compound: A Selective Allosteric Inhibitor of HSET
This compound is a small molecule that acts as a selective, allosteric inhibitor of HSET.[1][2][3][4] Unlike compounds that directly target tubulin, this compound's mechanism of action is indirect, focusing on a key regulator of microtubule organization. This specificity provides a therapeutic window, as HSET's function is non-essential in normal, non-cancerous cells with a standard complement of two centrosomes.[5][6][7]
Mechanism of Action
This compound binds to an allosteric site on the HSET motor domain, inhibiting its ATPase activity and, consequently, its ability to move along and organize microtubules.[1][2] In cancer cells with supernumerary centrosomes, the inhibition of HSET by this compound prevents the clustering of these extra centrosomes. This leads to the formation of multipolar spindles during mitosis, triggering mitotic catastrophe and ultimately, apoptosis.[1][8]
Quantitative Analysis of this compound's Impact
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| HSET IC50 | 75 µM | In vitro | [1][2] |
| KSP Selectivity | Significantly selective over KSP | In vitro | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Description | This compound IC50 (Growth Inhibition) | Reference |
| N1E-115 | Neuroblastoma (supernumerary centrosomes) | 10 µM | [1] |
| NHDF | Normal Human Dermal Fibroblasts | 181 ± 7 µM | [1] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Treatment | % Multipolar Spindles | Reference |
| N1E-115 | DMSO (Control) | 30% | [8] |
| 100 µM this compound | 98% | [8] | |
| 200 µM this compound | 86% | [8] | |
| NHDF | DMSO (Control) | Not specified | [8] |
| Up to 200 µM this compound | No significant increase | [8] | |
| MCF-7 | This compound Treatment | No perturbation of bipolar spindles | [1] |
| BT549 | This compound Treatment | Increased multipolar spindles | [1] |
| MDA-MB-231 | This compound Treatment | Small but significant increase in multipolar spindles | [1] |
Table 3: Effect of this compound on Mitotic Spindle Morphology
Experimental Protocols
HSET ATPase Activity Assay
This assay spectrophotometrically measures the ATPase activity of HSET by coupling the hydrolysis of ATP to the oxidation of NADH.
Materials:
-
Purified, full-length, N-terminal 6His-tagged human HSET
-
Microtubules (taxol-stabilized)
-
Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM taxol
-
ATP Regeneration System:
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a 96-well plate. Each well should contain the assay buffer, microtubules, and the ATP regeneration system.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding purified HSET to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC50 value.
Immunofluorescence Analysis of Mitotic Spindle Morphology
This protocol details the visualization of microtubule spindles and centrosomes in cells treated with this compound.[1][9]
Materials:
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Glass coverslips
-
Fixative: 4% paraformaldehyde in PBS or ice-cold methanol (B129727)
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Mouse anti-α-tubulin antibody (for microtubules)
-
Rabbit anti-CDK5RAP2 antibody (for centrosomes)
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 2.5 hours).[1]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS. Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Block non-specific antibody binding by incubating the coverslips in Blocking Buffer for 1 hour.
-
Incubate the cells with a mixture of primary antibodies (anti-α-tubulin and anti-CDK5RAP2) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with a mixture of fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with bipolar, monopolar, and multipolar spindles.
Visualizing the Impact of this compound
Signaling Pathway of HSET Action and this compound Inhibition
Caption: HSET's role in cancer cell survival and its inhibition by this compound.
Experimental Workflow for Immunofluorescence Analysis
Caption: Workflow for analyzing mitotic spindle morphology via immunofluorescence.
Conclusion
This compound represents a promising class of anti-cancer agents that exploit a specific vulnerability of cancer cells with supernumerary centrosomes. Its selective inhibition of HSET leads to a disruption of microtubule organization during mitosis, resulting in the formation of non-viable multipolar spindles. This technical guide provides a foundational understanding of this compound's impact on microtubule dynamics and offers detailed protocols for its further investigation. The continued study of HSET inhibitors like this compound holds significant potential for the development of novel and targeted cancer therapies.
References
- 1. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | HSET Inhibitor | AmBeed.com [ambeed.com]
- 5. The kinesin-related protein, HSET, opposes the activity of Eg5 and cross-links microtubules in the mammalian mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Kinesin-14 Family Proteins HSET/XCTK2 Control Spindle Length by Cross-Linking and Sliding Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence Technique to Detect Subcellular Structures Critical to Oocyte Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mitotic Mayhem: A Technical Guide to CW-069 and the Induction of Multipolar Spindles
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism and application of CW-069, a small molecule inhibitor that selectively induces multipolar spindle formation in cancer cells. By providing a comprehensive overview of its biological effects, detailed experimental protocols, and quantitative data, this document serves as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Introduction: Targeting Aneuploidy for Cancer Therapy
Aneuploidy, a hallmark of many cancers, often arises from defects in mitotic spindle assembly and function. Cancer cells with supernumerary centrosomes are particularly vulnerable to perturbations in the mitotic machinery. This compound emerges as a promising therapeutic agent by exploiting this vulnerability. It is an allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1), a minus-end-directed motor essential for clustering extra centrosomes in cancer cells.[1] By inhibiting HSET, this compound prevents the coalescence of supernumerary centrosomes, leading to the formation of multipolar spindles during mitosis.[1][2] This catastrophic event ultimately triggers apoptotic cell death specifically in cancer cells, while leaving normal diploid cells largely unaffected.[1]
Mechanism of Action: Allosteric Inhibition of HSET
This compound functions as a selective, allosteric inhibitor of HSET.[3] Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that modulates the protein's activity. In the case of HSET, this compound binding destabilizes the protein without causing complete denaturation, suggesting a specific electrostatic interaction.[1] This allosteric inhibition of HSET's motor activity is crucial for its biological effect. HSET is responsible for bundling and sliding microtubules, a process vital for clustering extra centrosomes to form a pseudo-bipolar spindle in cancer cells. By disrupting this function, this compound unleashes the underlying centrosome amplification, resulting in mitotic catastrophe.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on multipolar spindle formation and cell viability in various cell lines.
Table 1: Effect of this compound on Mitotic Spindle Morphology
| Cell Line | Treatment | Bipolar Spindles (%) | Multipolar Spindles (%) | Monopolar Spindles (%) |
| N1E-115 | Control (0.2% DMSO) | 70 | 30 | 0 |
| 100 µM this compound | 2 | 98 | 0 | |
| 200 µM this compound | 14 | 86 | 0 | |
| NHDF | Control (0.2% DMSO) | >99 | <1 | 0 |
| 100 µM this compound | >99 | <1 | 0 | |
| 200 µM this compound | >98 | <2 | 0 | |
| MDA-MB-231 | Control | ~85 | ~15 | 0 |
| This compound | Significant Increase in Multipolar Spindles | |||
| BT549 | Control | ~90 | ~10 | 0 |
| This compound | Significant Increase in Multipolar Spindles | |||
| MCF-7 | Control | >99 | <1 | 0 |
| This compound | No significant change |
Data for N1E-115 and NHDF cells are represented as mean values from at least 200 mitotic cells scored per well across 3 wells.[1][2] Data for MDA-MB-231, BT549, and MCF-7 are qualitative descriptions of the observed effects.[1]
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 |
| HSET | In Vitro Enzymatic ATPase Assay | 75 µM[3][4] |
| KSP | In Vitro Enzymatic ATPase Assay | Statistically significant selectivity over KSP[3] |
| N1E-115 (cancer) | Sulforhodamine B (SRB) Assay | 10 µM[4] |
| N1E-115 (cancer) | Cell Growth Inhibition | 86 ± 10 µM[3] |
| NHDF (normal) | Cell Growth Inhibition | 181 ± 7 µM[3] |
| Primary Human Bone Marrow Cells | Cell Growth Inhibition | No significant inhibition[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide protocols for key experiments used to characterize this compound.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol is designed to visualize microtubules, centrosomes, and DNA to assess mitotic spindle morphology.
Materials:
-
Cell culture medium (e.g., DMEM with 10% FCS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Mouse anti-α-tubulin antibody (for microtubules)
-
Rabbit anti-CDK5RAP2 or anti-γ-tubulin antibody (for centrosomes)
-
-
Secondary antibodies:
-
Alexa Fluor 647-conjugated anti-mouse IgG
-
Alexa Fluor 488-conjugated anti-rabbit IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2.5 hours).[1][2]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images and quantify the percentage of cells with bipolar, multipolar, and monopolar spindles.
Cell Viability Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of approximately 2,500 cells per well.[3][4]
-
Allow cells to attach for 24 hours.
-
Treat the cells with a serial dilution of this compound for 72 hours.[3][4] Include triplicate wells for each concentration and a vehicle control (e.g., 0.2% DMSO).[3]
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry completely.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Dissolve the bound SRB stain by adding 10 mM Tris base solution to each well.
-
Read the absorbance at 545 nm using a microplate reader.[4]
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vitro HSET/KSP ATPase Assay
This biochemical assay measures the microtubule-stimulated ATPase activity of HSET and KSP to determine the inhibitory effect of this compound.
Materials:
-
Purified, full-length, N-terminal, 6His-tagged human HSET and KSP proteins
-
Microtubules (MTs)
-
Assay buffer (e.g., 50 mM Na PIPES, pH 6.8)
-
ATP, MgCl2, phospho(enol)-pyruvate, NADH
-
Pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase
-
This compound
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare an assay mixture containing the following final concentrations: 6 nM HSET or KSP protein, 0.07 mg/ml MTs, 2 mM ATP, 2.7 mM MgCl2, 1 mM phospho(enol)-pyruvate, 0.2 mM NADH, 50 µg/ml lactate dehydrogenase, and 100 µg/ml pyruvate kinase in the assay buffer.[4]
-
Add various concentrations of this compound to the assay mixture.
-
Initiate the reaction by adding the enzyme (HSET or KSP).
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm at 37°C. The rate of ATP hydrolysis is coupled to NADH oxidation.
-
Alternatively, use a luminescence-based ADP detection assay (e.g., ADP-Glo) according to the manufacturer's instructions.[4]
-
Calculate the IC50 value from the dose-response curve.
Logical Pathway: Selective Targeting of Cancer Cells
The therapeutic potential of this compound lies in its selectivity for cancer cells with supernumerary centrosomes. Normal cells, with a pair of centrosomes, form bipolar spindles and are not dependent on HSET for this process. Therefore, inhibition of HSET by this compound does not disrupt their mitosis. In contrast, cancer cells with extra centrosomes rely on HSET to cluster these centrosomes into two functional poles. Inhibition of HSET in these cells prevents this clustering, leading to the formation of lethal multipolar spindles.
Conclusion and Future Directions
This compound represents a targeted approach to cancer therapy by exploiting a specific vulnerability of aneuploid cancer cells. Its ability to selectively induce multipolar spindle formation and subsequent apoptosis in cells with supernumerary centrosomes highlights the potential of inhibiting motor proteins involved in mitotic spindle organization. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and other HSET inhibitors. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and the identification of predictive biomarkers to identify patient populations most likely to benefit from this therapeutic strategy. The continued exploration of compounds like this compound will undoubtedly pave the way for novel and more effective cancer treatments.
References
Methodological & Application
Application Notes & Protocols for CW-069 (assumed BAY-069), a Novel BCAT1/2 Inhibitor
Introduction
Recent advancements in cancer research have identified the critical role of metabolic pathways in tumor growth and survival. Among these, the catabolism of branched-chain amino acids (BCAAs) has emerged as a significant area of interest. The initial step in this pathway is catalyzed by branched-chain amino acid transaminases (BCATs), which are pivotal in converting BCAAs and α-ketoglutarate into branched-chain keto acids (BCKAs) and glutamate (B1630785). Notably, two isoforms, BCAT1 (cytosolic) and BCAT2 (mitochondrial), are known to play a key role in various cancers.
This document provides detailed application notes and experimental protocols for the use of BAY-069, a potent, dual inhibitor of both BCAT1 and BCAT2.[1] BAY-069 belongs to a novel structural class of (trifluoromethyl)pyrimidinediones, identified through high-throughput screening and optimized for high cellular activity and selectivity.[1] These characteristics make BAY-069 a valuable chemical probe for investigating the biological functions of BCATs in cancer and other diseases.
Mechanism of Action
BAY-069 functions as an ATP-competitive inhibitor, targeting the catalytic activity of both BCAT1 and BCAT2. By inhibiting these enzymes, BAY-069 effectively blocks the initial, reversible transamination step of BCAA catabolism. This leads to a reduction in the production of glutamate and BCKAs, which are crucial for cellular processes such as nitrogen balance, energy production, and synthesis of other amino acids. In cancer cells, where metabolic reprogramming often leads to a dependency on specific pathways, the inhibition of BCATs by BAY-069 can disrupt tumor cell growth and proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for BAY-069 based on available data.
| Parameter | Value/Description | Source |
| Target | Dual inhibitor of BCAT1 and BCAT2 | [1] |
| Chemical Class | (Trifluoromethyl)pyrimidinedione | [1] |
| Activity | High cellular activity and very good selectivity | [1] |
| Cell Line Application | Has been tested in the U-87 MG human glioblastoma cell line | [1] |
Signaling Pathway Diagram
The diagram below illustrates the role of BCAT1/2 in the branched-chain amino acid (BCAA) catabolic pathway and the inhibitory effect of BAY-069.
Experimental Protocols
This section provides a detailed protocol for assessing the anti-proliferative effects of BAY-069 on an adherent cancer cell line, such as U-87 MG.
I. Materials and Reagents
-
Cell Line: U-87 MG (human glioblastoma) or other suitable cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
BAY-069: Stock solution prepared in DMSO (e.g., 10 mM).
-
Reagents for Cell Passaging:
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
-
Reagents for Proliferation Assay:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
-
Equipment:
II. Cell Culture and Maintenance
-
Thawing and Plating:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO2.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete culture medium.
-
Collect the cell suspension and centrifuge at 125 x g for 5 minutes.
-
Resuspend the pellet in fresh medium and re-plate at the desired density (e.g., 1:3 to 1:6 split ratio).
-
III. Cell Proliferation Assay Protocol
-
Cell Seeding:
-
Harvest cells as described in the subculturing protocol.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL in complete culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (2,500 cells/well) into each well of a 96-well plate.
-
Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of BAY-069 in complete culture medium. For example, create a 2X concentration series ranging from 200 µM to 0.1 µM. A vehicle control (DMSO) should also be prepared at the highest final concentration used.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the appropriate BAY-069 dilution or vehicle control to each well.
-
Return the plate to the incubator and incubate for 72 hours.
-
-
Assessing Cell Viability:
-
After the 72-hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the average luminescence for each treatment group.
-
Normalize the data to the vehicle control group (set to 100% viability).
-
Plot the normalized viability against the log concentration of BAY-069.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of BAY-069 that inhibits cell proliferation by 50%).
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the cell proliferation assay described above.
References
Application Notes and Protocols for In Vitro Studies with CW-069
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations and experimental protocols for the in vitro use of CW-069, a selective allosteric inhibitor of the human kinesin HSET (KIFC1). This compound presents a promising therapeutic strategy by selectively targeting cancer cells with supernumerary centrosomes, a common characteristic of many tumor types.
Mechanism of Action
This compound functions by inhibiting the microtubule motor protein HSET. In cancer cells with an abnormal number of centrosomes (supernumerary centrosomes), HSET is crucial for clustering these extra centrosomes into two functional poles during mitosis. This clustering mechanism allows the cancer cell to undergo a bipolar division and survive. By inhibiting HSET, this compound prevents this centrosome clustering, leading to multipolar spindle formation during mitosis. This aberrant cell division, termed multipolar mitosis, results in catastrophic aneuploidy and ultimately induces apoptosis in the cancer cells. Notably, normal cells, which typically possess two centrosomes, are largely unaffected by HSET inhibition, highlighting the cancer-selective therapeutic window of this compound.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various in vitro assays.
Table 1: IC50 Values of this compound in Cell Viability Assays
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| N1E-115 | Mouse Neuroblastoma | 10 or 86 ± 10 | SRB | [2] |
| NHDF | Normal Human Dermal Fibroblasts | 181 ± 7 | SRB | [3] |
Note: Conflicting IC50 values have been reported for N1E-115 cells.
Table 2: Effective Concentrations of this compound for Induction of Multipolar Spindles
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time | Effect | Reference |
| N1E-115 | Mouse Neuroblastoma | 100 | 2.5 hours | Significant increase in multipolar spindles | [3] |
| N1E-115 | Mouse Neuroblastoma | 200 | 2.5 hours | Significant increase in multipolar spindles | [3] |
| MDA-MB-231 | Human Breast Cancer | Not specified | Not specified | Increased multipolar spindles | |
| BT549 | Human Breast Cancer | Not specified | Not specified | Increased multipolar spindles | |
| Panc1 | Human Pancreatic Cancer | 50 | 4 hours | Induction of multipolar spindles |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line (e.g., N1E-115)
-
Complete growth medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 400 µM) and a vehicle control (e.g., DMSO) for 72 hours.
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate for 15 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Protocol 3: Immunofluorescence Staining for Multipolar Spindle Analysis
This protocol allows for the visualization and quantification of multipolar spindles induced by this compound.
Materials:
-
This compound
-
Target cancer cell line
-
Coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules), anti-γ-tubulin (for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treat cells with the desired concentrations of this compound (e.g., 100 µM, 200 µM) for a short duration (e.g., 2.5 hours) to enrich for mitotic cells.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of mitotic cells with bipolar versus multipolar spindles.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cancer cells with supernumerary centrosomes.
Experimental Workflow for Determining Effective Concentration
Caption: Workflow for determining the effective concentration of this compound in vitro.
References
Application Notes and Protocols for CW-069
A Selective Allosteric Inhibitor of HSET for Cancer Research
Introduction
CW-069 is a potent and selective allosteric inhibitor of the human kinesin motor protein HSET (KIFC1), a member of the kinesin-14 family.[1][2] HSET is a minus-end directed microtubule motor that plays a critical role in the clustering of supernumerary centrosomes in cancer cells, a common characteristic of many malignancies.[2] By inhibiting HSET, this compound disrupts this clustering process, leading to the formation of multipolar spindles during mitosis. This ultimately triggers mitotic catastrophe and apoptosis selectively in cancer cells with extra centrosomes, while having minimal effect on normal diploid cells.[2] These properties make this compound a valuable tool for studying the role of HSET in cancer cell division and a potential lead compound for the development of novel anti-cancer therapeutics.
This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) and its application in common cell-based assays.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 500.33 g/mol | [1] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| CAS Number | 1594094-64-0 | [3] |
| Mechanism of Action | Allosteric inhibitor of HSET | [1][2] |
| IC50 (HSET) | 75 µM | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (199.86 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| Ethanol | 4 mg/mL | |
| Water | Insoluble |
Table 3: Storage and Stability
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | 3 years[1] |
| Stock Solution in DMSO | -80°C | 1 year (aliquoted to avoid freeze-thaw cycles)[1] |
| -20°C | 1 month (aliquoted to avoid freeze-thaw cycles)[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to minimize moisture absorption.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 50.03 mg of this compound (Molecular Weight = 500.33 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[1][5]
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Cell Proliferation Assay using Sulforhodamine B (SRB)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., N1E-115, MDA-MB-231, BT549)[1][2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[1]
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. The final DMSO concentration in the wells should not exceed 0.2% to avoid solvent toxicity.[1]
-
Add the desired concentrations of this compound to the wells in triplicate. Include a vehicle control (medium with 0.2% DMSO).
-
-
Incubation with Compound: Incubate the cells with this compound for 72 hours.[1]
-
Cell Fixation:
-
Gently add 50 µL of cold TCA solution to each well without removing the medium, and incubate at 4°C for 1 hour.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Measure the absorbance at 545 nm using a plate reader.[6]
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.
Signaling Pathway
Caption: Mechanism of this compound action in cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: CW-069 in N1E-115 Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CW-069 is a selective, allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1), a member of the kinesin-14 family.[1][2][3] HSET is a minus-end directed motor that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate.[2][4][5] The N1E-115 neuroblastoma cell line is characterized by a high mitotic index and significant centrosome amplification, making it a suitable model for studying the effects of HSET inhibition.[6] this compound has been shown to selectively inhibit the growth of cancer cells with supernumerary centrosomes, such as N1E-115, by inducing the formation of multipolar spindles, leading to aberrant cell division and cell death.[1][6][7] These application notes provide detailed protocols for utilizing this compound to study its effects on N1E-115 neuroblastoma cells.
Data Presentation
Quantitative Analysis of this compound Effects on N1E-115 Cells
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (Growth Inhibition) | 10 µM | N1E-115 | Determined by Sulforhodamine B (SRB) assay after 72 hours of treatment.[6] | [6] |
| IC50 (HSET ATPase Activity) | 75 µM | In Vitro | Allosteric inhibition of microtubule motor protein HSET.[1][3] | [1][3] |
| Multipolar Spindle Induction | 98% (at 100 µM) | N1E-115 | Measured after 2.5 hours of treatment. Control cells showed 30% multipolar spindles.[6][7] | [6][7] |
| Multipolar Spindle Induction | 86% (at 200 µM) | N1E-115 | Measured after 2.5 hours of treatment.[6][7] | [6][7] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in N1E-115 Cells
Caption: Mechanism of this compound in neuroblastoma cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for studying this compound in N1E-115 cells.
Experimental Protocols
Cell Culture of N1E-115 Neuroblastoma Cells
N1E-115 cells are loosely adherent and do not require enzymatic dissociation for subculturing.
-
Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Remove the culture medium.
-
Rinse the cell layer with a Ca++/Mg++ free saline solution (e.g., Modified Puck's Saline D1).
-
Allow the flask to remain at room temperature until cells detach.
-
Add fresh growth medium and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to a centrifuge tube and spin at approximately 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cells in fresh growth medium.
-
Dispense the cell suspension into new culture vessels at the desired density.
-
Sulforhodamine B (SRB) Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of this compound on N1E-115 cells.[1]
-
Materials:
-
N1E-115 cells
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
-
-
Procedure:
-
Seed N1E-115 cells into a 96-well plate at a density of 2,500 cells per well and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.2%.[1]
-
Treat the cells with the this compound dilutions and incubate for 72 hours.[1] Include vehicle control (DMSO) wells.
-
Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 545 nm using a microplate reader.[3]
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol is used to visualize the effects of this compound on mitotic spindle morphology.[6]
-
Materials:
-
N1E-115 cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-CDK5RAP2 or anti-γ-tubulin (for centrosomes)[6]
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed N1E-115 cells on glass coverslips and allow them to adhere.
-
Treat the cells with this compound (e.g., 100 µM) for 2.5 hours.[7]
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash the cells three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Quantify the percentage of cells with bipolar and multipolar spindles.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces cell cycle arrest.
-
Materials:
-
N1E-115 cells
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed N1E-115 cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.[10]
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols for CW-069 in MDA-MB-231 Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CW-069 is a potent and selective allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1), a key player in the proliferation and survival of many cancer types, including triple-negative breast cancer (TNBC). In normal cells, HSET is largely non-essential; however, in cancer cells that often possess an abnormal number of centrosomes (supernumerary centrosomes), HSET plays a critical role in bundling these extra centrosomes into two poles during mitosis. This allows the cancer cells to avoid mitotic catastrophe and continue to divide. By inhibiting HSET, this compound selectively induces multipolar spindle formation in cancer cells, leading to mitotic arrest and subsequent apoptosis. This targeted approach makes this compound a promising candidate for cancer therapeutics with a potentially wide therapeutic window.
The MDA-MB-231 cell line, a well-established model for TNBC, is known to overexpress HSET. Inhibition of HSET in these cells has been shown to significantly reduce cell viability, highlighting the potential of this compound as a therapeutic agent against this aggressive breast cancer subtype. Furthermore, HSET has been found to play a role in protecting the anti-apoptotic protein survivin from degradation in MDA-MB-231 cells, suggesting an additional pro-survival pathway that can be targeted by this compound[1][2][3].
These application notes provide a comprehensive overview of the use of this compound in MDA-MB-231 cells, including its mechanism of action, expected outcomes, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as an allosteric inhibitor of HSET. Its primary mechanism of action in cancer cells with supernumerary centrosomes, such as MDA-MB-231, involves the following steps:
-
Inhibition of Centrosome Clustering: this compound binds to HSET and inhibits its microtubule cross-linking and motor activities. This prevents the clustering of extra centrosomes into two functional spindle poles during mitosis.
-
Induction of Multipolar Mitosis: As a result of HSET inhibition, the multiple centrosomes are pulled to distinct poles, leading to the formation of multipolar spindles.
-
Mitotic Catastrophe and Apoptosis: The formation of multipolar spindles leads to improper chromosome segregation and mitotic catastrophe, ultimately triggering the apoptotic cell death pathway.
-
Disruption of the HSET-Survivin Axis: In MDA-MB-231 cells, HSET has been shown to interact with and stabilize the anti-apoptotic protein survivin[1][2][3]. By inhibiting HSET, this compound may disrupt this interaction, leading to increased survivin degradation and enhanced apoptosis.
Quantitative Data Summary
| Inhibitor | Target | Cell Line | Assay | IC50 | Reference |
| This compound | HSET/KIFC1 | N1E-115 (neuroblastoma) | ATPase activity | 75 µM | [4] |
| SR31527 | KIFC1 | MDA-MB-231 | Cell Viability | 20-33 µM | [4] |
Note: The IC50 for this compound in MDA-MB-231 cells is expected to be in a similar micromolar range to that of other HSET inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in MDA-MB-231 cells.
Cell Culture
MDA-MB-231 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of MDA-MB-231 cells, which is an indicator of cell viability.
Materials:
-
MDA-MB-231 cells
-
This compound (dissolved in DMSO)
-
DMEM with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range of 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on the cell cycle distribution of MDA-MB-231 cells. An accumulation of cells in the G2/M phase is expected due to mitotic arrest.
Materials:
-
MDA-MB-231 cells
-
This compound
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Visualizations
Signaling Pathway of this compound in MDA-MB-231 Cells
Caption: Mechanism of this compound induced apoptosis in MDA-MB-231 cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the effects of this compound on MDA-MB-231 cells.
Logical Relationship of HSET Inhibition and Cellular Outcomes
Caption: Logical flow from this compound treatment to reduced cell viability.
References
- 1. HSET overexpression fuels tumor progression via centrosome clustering-independent mechanisms in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSET overexpression fuels tumor progression via centrosome clustering-independent mechanisms in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sulforhodamine B (SRB) Assay for Determining the Cytotoxicity of CW-069
Audience: Researchers, scientists, and drug development professionals.
Introduction
CW-069 is an allosteric and selective inhibitor of the microtubule motor protein HSET (also known as Kinesin Family Member C1 or KIFC1).[1] HSET is a minus-end-directed kinesin that plays a critical role in the clustering of supernumerary centrosomes, a common characteristic of many cancer cells.[1][2] By organizing these extra centrosomes into a pseudo-bipolar spindle, HSET allows cancer cells to evade mitotic catastrophe and continue to proliferate.[2] Inhibition of HSET by this compound disrupts this process, leading to multipolar spindle formation and subsequent cell death, particularly in cancer cells with centrosome amplification.[1][3] This selective action makes HSET an attractive target for cancer therapy.
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][3] It is a reliable and widely used method for cytotoxicity screening and assessing the effects of chemical agents on cell proliferation.[4][5] The principle of the assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the number of viable cells.[6]
This document provides a detailed protocol for using the SRB assay to evaluate the cytotoxic effects of this compound on adherent cancer cell lines.
Data Presentation
The cytotoxic activity of this compound can be summarized by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[6] The results can be presented in a tabular format for clear comparison across different cell lines.
| Cell Line | Description | Seeding Density (cells/well) | This compound IC50 (µM) |
| N1E-115 | Mouse neuroblastoma | 2,500 | 10 |
| MDA-MB-231 | Human breast adenocarcinoma | 5,000 | 15 |
| HeLa | Human cervical adenocarcinoma | 3,000 | 25 |
| NHDF | Normal Human Dermal Fibroblasts | 5,000 | >100 |
Note: The IC50 values presented are for illustrative purposes and may vary depending on experimental conditions. A known IC50 for this compound in N1E-115 cells is 10 µM.[7]
Experimental Protocols
Materials
-
Adherent cancer cell lines (e.g., N1E-115, MDA-MB-231, HeLa) and a non-cancerous control cell line (e.g., NHDF)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in deionized water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Protocol: SRB Assay for this compound Cytotoxicity
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cells in complete culture medium to the desired seeding density (refer to the data table for examples).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Add 100 µL of medium with the same final DMSO concentration to the control wells.
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).[7]
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[8]
-
-
Washing:
-
SRB Staining:
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[6]
-
After the final wash, remove the acetic acid and allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[6]
-
Measure the absorbance (optical density, OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[2][6]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
Percentage Viability = (OD of treated cells / OD of control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Visualizations
Experimental Workflow
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Signaling Pathway
Caption: this compound inhibits HSET, leading to mitotic catastrophe in cancer cells.
References
- 1. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-terminal kinesin motor KIFC1 participates in facilitating proper cell division of human seminoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two cancer cell lines utilize Myosin 10 and the kinesin HSET differentially to maintain mitotic spindle bipolarity | PLOS One [journals.plos.org]
- 6. KIFC1 is essential for bipolar spindle formation and genomic stability in the primary human fibroblast IMR-90 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CW-069
For Researchers, Scientists, and Drug Development Professionals
Long-Term Storage and Stability of CW-069
This document provides detailed guidelines for the long-term storage and stability assessment of this compound, an allosteric inhibitor of the microtubule motor protein HSET. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Recommended Storage Conditions
Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The following conditions are recommended for both solid and solution forms of the compound.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Short-term (weeks) | Not recommended for long-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for dissolution. |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
Table 1: Recommended Long-Term Storage Conditions for this compound.
Stability Summary
This compound is a stable compound when stored under the recommended conditions. However, its stability can be compromised by exposure to harsh environmental factors. Forced degradation studies are necessary to understand its degradation profile and to develop stability-indicating analytical methods. The following table summarizes the expected stability of this compound under various stress conditions.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 N HCl) | Moderate to Low | Hydrolysis products |
| Basic (e.g., 0.1 N NaOH) | Low | Hydrolysis and other rearrangement products |
| Oxidative (e.g., 3% H₂O₂) | Moderate | Oxidized derivatives |
| Thermal (e.g., 60°C) | Moderate to High (Solid) | Thermolytic decomposition products |
| Photolytic (UV/Vis light) | Moderate | Photodegradation products |
Table 2: Predicted Stability of this compound Under Forced Degradation Conditions. Note: This is a generalized prediction; actual stability should be confirmed experimentally.
Experimental Protocols
The following protocols provide detailed methodologies for preparing this compound solutions and for conducting forced degradation studies to assess its stability.
Preparation of Stock and Working Solutions
Accurate preparation of solutions is critical for obtaining reliable and reproducible results in biological and analytical assays.
2.1.1 Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
2.1.2 Protocol for 10 mM Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Based on the molecular weight of this compound (provide the exact MW if available, e.g., ~500.33 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
2.1.3 Preparation of Working Solutions
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Ensure the final DMSO concentration is compatible with the experimental system (typically ≤ 0.5%).
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
2.2.1 Materials
-
This compound (1 mg/mL solution in a suitable solvent like acetonitrile (B52724) or methanol)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
2.2.2 Protocol
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N NaOH. Incubate at room temperature for 2 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a thermostatic oven at 60°C for 48 hours. Dissolve a known amount in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Control Samples: Prepare control samples by diluting the this compound solution with the corresponding solvent (e.g., water for hydrolysis) and storing them under ambient conditions, protected from light.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV or HPLC-MS method. The method should be able to separate the parent this compound peak from any degradation product peaks.
Representative Stability-Indicating HPLC-UV Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at a suitable wavelength (e.g., determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Table 3: Representative HPLC-UV Method Parameters for Stability Analysis of this compound.
Signaling Pathway and Mechanism of Action
This compound is an allosteric inhibitor of the human kinesin Eg5 (also known as KIF11) and, more potently, the kinesin-14 family member HSET (also known as KIFC1). In cancer cells with supernumerary centrosomes, HSET is crucial for clustering these extra centrosomes to form a pseudo-bipolar spindle, which allows for viable cell division. Inhibition of HSET by this compound disrupts this clustering process, leading to the formation of multipolar spindles and subsequent mitotic catastrophe and cell death.
Caption: Mechanism of action of this compound in cancer cells with supernumerary centrosomes.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols described in this document.
Caption: Workflow for the preparation of this compound stock solution.
Caption: Workflow for the forced degradation study of this compound.
Application Notes and Protocols for CW-069 Treatment in Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CW-069 is a selective, allosteric inhibitor of the human kinesin Eg5 (also known as KIF11 or HSET), a motor protein essential for the formation of a bipolar mitotic spindle in cancer cells with supernumerary centrosomes.[1][2] In non-cancerous cells, such as Normal Human Dermal Fibroblasts (NHDF), which typically possess a normal complement of two centrosomes, the role of HSET in spindle formation is masked.[3] This differential requirement makes this compound a promising candidate for targeted cancer therapy with potentially minimal effects on healthy, non-proliferating or normally proliferating cells. These application notes provide detailed protocols for studying the effects of this compound on non-cancerous cell lines like NHDF, focusing on cell viability, mitotic spindle integrity, and cellular senescence.
Mechanism of Action
This compound functions as an allosteric inhibitor of HSET.[4][5] Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inhibits the protein's function. In the case of HSET, this compound's binding destabilizes the protein, thereby preventing it from effectively cross-linking and sliding microtubules.[1][5] This action disrupts the clustering of supernumerary centrosomes in cancer cells, leading to multipolar spindle formation and subsequent cell death.[1][2] In normal cells with two centrosomes, the activity of other motor proteins like Eg5 is sufficient to form a bipolar spindle, rendering HSET's function redundant and its inhibition by this compound largely inconsequential to mitotic progression.[3]
Data Presentation
The following table summarizes the quantitative data regarding the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (HSET inhibition) | N/A (in vitro) | 75 µM | [4] |
| IC50 (Growth Inhibition) | N1E-115 (cancer cell line) | 10 µM | [4] |
| Growth Inhibition | NHDF (non-cancerous) | No significant inhibition | [4] |
| Mitotic Spindle Disruption | NHDF (non-cancerous) | No disruption observed up to 200 µM | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the impact of this compound on non-cancerous cell lines.
Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing NHDF cells and treating them with this compound.
Materials:
-
Normal Human Dermal Fibroblasts (NHDF)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Cell Culture: Culture NHDF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 1000x the final desired concentration to minimize the final DMSO concentration in the cell culture medium (ideally ≤ 0.1%).
-
Cell Seeding: Seed NHDF cells into appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for immunofluorescence) at a density that allows for logarithmic growth during the experiment.
-
This compound Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
Sulforhodamine B (SRB) Assay for Cell Viability
This colorimetric assay measures cell density based on the measurement of cellular protein content and is used to determine the effect of this compound on cell proliferation.[6][7][8]
Materials:
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat NHDF cells with various concentrations of this compound in a 96-well plate as described in Protocol 1.
-
Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.[8]
-
Washing: Wash the plates four times with slow-running tap water and allow them to air-dry completely.[8]
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.[8]
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.[6][8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.[9]
Immunofluorescence Staining of Mitotic Spindles
This protocol allows for the visualization of the mitotic spindle apparatus to assess any morphological changes upon this compound treatment.
Materials:
-
Chamber slides or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed NHDF cells on chamber slides or coverslips and treat with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA in PBS for 10-20 minutes at room temperature.[10]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[11]
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using antifade mounting medium, and image using a fluorescence microscope.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay is used to detect the activity of β-galactosidase at pH 6.0, a common biomarker for cellular senescence.[12][13]
Materials:
-
Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer at pH 6.0)
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed and treat NHDF cells with this compound in a multi-well plate.
-
Fixation: After the desired treatment duration, wash the cells with PBS and fix with the fixative solution for 5-15 minutes at room temperature.[14]
-
Washing: Wash the cells three times with PBS.[14]
-
Staining: Add the SA-β-gal staining solution to the cells and incubate at 37°C overnight in a dry incubator (no CO2).[14]
-
Imaging: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of HSET action and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in NHDF cells.
References
- 1. Kinesin-14 Family Proteins HSET/XCTK2 Control Spindle Length by Cross-Linking and Sliding Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kinesin-Related Protein, Hset, Opposes the Activity of Eg5 and Cross-Links Microtubules in the Mammalian Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. telomer.com.tr [telomer.com.tr]
- 13. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak CW-069 Inhibitory Effects
Welcome to the technical support center for CW-069, an allosteric inhibitor of the microtubule motor protein HSET. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to weak or inconsistent inhibitory effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of the human kinesin-14, HSET (also known as KIFC1). HSET is a minus-end directed microtubule motor protein that plays a crucial role in mitotic spindle organization. In cancer cells with supernumerary centrosomes, HSET is essential for clustering these extra centrosomes to form a pseudo-bipolar spindle, thereby preventing multipolar mitosis and subsequent cell death. By inhibiting HSET, this compound disrupts this clustering process, leading to multipolar spindle formation and apoptosis in susceptible cancer cells.
Q2: In which types of cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cells that exhibit centrosome amplification (supernumerary centrosomes) and are dependent on HSET for survival.[1] Many aggressive tumors, including certain types of breast, lung, and glioblastoma cancers, display this characteristic.[2] The efficacy of this compound is directly linked to the cell's reliance on HSET for mitotic spindle organization.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For stock solutions, it is recommended to dissolve this compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Troubleshooting Guide for Weak Inhibitory Effects
This guide provides a structured approach to identifying and resolving common issues that may lead to weak or absent inhibitory effects of this compound in your experiments.
Issue 1: Higher than expected IC50 value or no significant inhibition.
Possible Cause 1: Low HSET expression in the chosen cell line.
-
Troubleshooting Steps:
-
Verify HSET Expression: Before starting your experiments, confirm the expression level of HSET in your target cell line. This can be done by Western blotting, qPCR, or by consulting publicly available databases such as the Cancer Cell Line Encyclopedia (CCLE).[4][5][6] HSET expression can vary significantly between different cancer cell lines.[2]
-
Select an Appropriate Cell Line: If HSET expression is low or absent, consider using a different cell line known to have high HSET expression and centrosome amplification.
-
Possible Cause 2: Suboptimal this compound concentration or incubation time.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: The optimal concentration and incubation time for this compound can vary between cell lines.[7] Conduct a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 200 µM) to determine the IC50 value for your specific cell line.[3] Additionally, a time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal treatment duration.[3]
-
Consult Published Data: Refer to published literature for reported IC50 values of this compound in various cell lines as a starting point for your experiments (see Table 1).
-
Possible Cause 3: Issues with this compound solubility or stability in the culture medium.
-
Troubleshooting Steps:
-
Ensure Proper Dissolution: When preparing working solutions, add the DMSO stock of this compound to pre-warmed (37°C) cell culture medium and mix thoroughly to ensure complete dissolution and prevent precipitation.[8]
-
Prepare Fresh Solutions: The stability of this compound in aqueous solutions over long periods may be limited.[9] Prepare fresh dilutions of this compound in culture medium for each experiment.
-
Check for Precipitation: Before adding the treatment solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, prepare a fresh solution.
-
Issue 2: High variability between experimental replicates.
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Cell density can influence the cellular response to drug treatment.[10][11][12] Ensure a consistent number of cells are seeded in each well. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.
-
Ensure Uniform Cell Suspension: Before seeding, ensure that you have a single-cell suspension to avoid clumps, which can lead to uneven cell distribution in the wells.
-
Possible Cause 2: "Edge effect" in multi-well plates.
-
Troubleshooting Steps:
-
Humidify the Incubator: Ensure the incubator has adequate humidity to minimize evaporation from the outer wells.
-
Use Reservoir Wells: Fill the outer wells of the plate with sterile water or media without cells to create a moisture barrier.
-
Randomize Plate Layout: Randomize the placement of your experimental and control wells to minimize the impact of any positional effects.
-
Issue 3: Unexpected or off-target effects.
Possible Cause 1: this compound may have off-target effects at high concentrations.
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Once the IC50 is determined, use the lowest concentration of this compound that produces the desired biological effect to minimize the risk of off-target activities.[13][14][15]
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO-treated cells) to account for any effects of the solvent.[16] A positive control (e.g., a known inhibitor of a similar pathway) can also be beneficial.
-
Validate with a Secondary Assay: Confirm the on-target effect of this compound by using a secondary assay, such as immunofluorescence staining for multipolar spindles, which is the expected phenotype of HSET inhibition.
-
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| N1E-115 | Neuroblastoma | 10 | SRB Assay | [3] |
| NHDF | Normal Human Dermal Fibroblasts | >100 | SRB Assay | [3] |
| In Vitro HSET | Purified Protein | 75 | ATPase Assay | [3] |
Experimental Protocols
Detailed Protocol: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted for determining the inhibitory effect of this compound on cell proliferation.[3]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (545 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2,500 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.2%).[3]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO only) and no-treatment control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 10% TCA to each well without aspirating the medium.
-
Incubate at 4°C for 1 hour to fix the cells.
-
Gently wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
SRB Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly rinse the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Shake the plate on a plate shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 545 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: HSET's role in mitotic spindle formation and this compound inhibition.
Caption: Troubleshooting workflow for weak this compound inhibitory effects.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. HSET overexpression fuels tumor progression via centrosome clustering-independent mechanisms in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 5. Pan-cancer proteomic map of 949 human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dataset - CCLE Cell Line Gene Expression Profiles [maayanlab.cloud]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. researchgate.net [researchgate.net]
- 11. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CW-069 Concentration for Different Cell Densities
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of CW-069, an allosteric inhibitor of the mitotic kinesin HSET (also known as KIFC1), for various cell densities in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of the human kinesin motor protein HSET (KIFC1).[1][2] In many cancer cells, the presence of extra centrosomes (supernumerary centrosomes) can lead to multipolar cell division and subsequent cell death (mitotic catastrophe).[2][3] HSET plays a crucial role in clustering these extra centrosomes, allowing the cancer cell to undergo a pseudo-bipolar division and survive.[3][4] By inhibiting HSET, this compound prevents this centrosome clustering, leading to multipolar spindle formation and selective cell death in cancer cells with supernumerary centrosomes.[2]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on published studies, concentrations of 100 µM to 200 µM have been used to observe the induction of multipolar spindles in cancer cell lines such as N1E-115.[2] The half-maximal inhibitory concentration (IC50) for growth inhibition has been reported to be approximately 10 µM in N1E-115 cells.[2] However, the optimal concentration is highly dependent on the specific cell line and experimental conditions.[1] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How does cell density affect the efficacy of this compound?
A3: Cell density, or confluence, can significantly impact the apparent efficacy and IC50 value of a compound.[5][6] While specific data for this compound is not available, general principles suggest that at higher cell densities, the effective concentration of the drug per cell may be lower, potentially requiring a higher concentration to achieve the same biological effect.[5] Furthermore, cell-to-cell contact and changes in the cellular microenvironment at high confluence can alter signaling pathways and drug sensitivity.[5] Therefore, it is essential to optimize and standardize cell seeding densities for reproducible results.
Q4: What cell lines are most sensitive to this compound?
A4: Cancer cell lines with a higher incidence of supernumerary centrosomes are predicted to be more sensitive to this compound.[2] This is because the mechanism of action relies on the presence of these extra centrosomes for its selective cytotoxicity.[2] Cell lines such as N1E-115 (mouse neuroblastoma) and BT549 (human breast cancer) have been shown to be sensitive to this compound.[2] It is recommended to characterize the centrosome number in your chosen cell line to predict its potential sensitivity to HSET inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at expected concentrations. | The cell line may not have a significant population of cells with supernumerary centrosomes. | Characterize the centrosome number in your cell line using immunofluorescence. Select a cell line known to have centrosome amplification for initial experiments. |
| The concentration of this compound is too low for the specific cell density used. | Perform a dose-response curve at your specific cell density to determine the optimal concentration. Consider that higher cell densities may require higher concentrations. | |
| Insufficient incubation time. | Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration. | |
| High levels of cytotoxicity observed in control cells or at very low concentrations. | The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). |
| The cell line is overly sensitive to the treatment. | Reduce the initial seeding density of the cells, as lower density can sometimes increase sensitivity to certain drugs.[5] | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Carefully optimize and standardize the cell seeding density for all experiments. Ensure a homogenous cell suspension before plating.[7] |
| Cells are not in the logarithmic growth phase. | Ensure that cells are healthy and in the logarithmic phase of growth at the time of treatment. | |
| Inconsistent incubation times or drug preparation. | Standardize all incubation times and ensure fresh preparation of this compound dilutions for each experiment. |
Data Presentation
Use the following table to record and compare the IC50 values of this compound at different cell seeding densities. This will help in identifying the optimal conditions for your experiments.
| Cell Line | Seeding Density (cells/cm²) | Incubation Time (hours) | IC50 of this compound (µM) | Notes |
| e.g., N1E-115 | e.g., 5,000 | e.g., 72 | ||
| e.g., N1E-115 | e.g., 10,000 | e.g., 72 | ||
| e.g., N1E-115 | e.g., 20,000 | e.g., 72 | ||
| Your Cell Line 1 | ||||
| Your Cell Line 1 | ||||
| Your Cell Line 2 | ||||
| Your Cell Line 2 |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound at Different Cell Densities
This protocol describes a method to determine the IC50 of this compound in a cancer cell line at three different seeding densities using a cell viability assay (e.g., MTT or CellTiter-Glo).
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Cancer cell line of interest (e.g., N1E-115, BT549)
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
-
96-well clear-bottom cell culture plates
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Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Prepare three different cell suspensions in complete culture medium to achieve the desired seeding densities (e.g., low, medium, and high density). c. Seed 100 µL of each cell suspension into separate columns of a 96-well plate. Include a "no cell" control column with medium only. d. Incubate the plates overnight at 37°C and 5% CO2 to allow cells to attach.
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This compound Treatment: a. Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 200 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the appropriate wells. d. Incubate the plates for a predetermined time (e.g., 72 hours).
-
Cell Viability Assay: a. Following the manufacturer's instructions for your chosen cell viability assay, add the reagent to each well. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Subtract the average reading from the "no cell" control wells from all other readings. b. Normalize the data to the vehicle control wells to determine the percentage of cell viability for each concentration. c. Plot the percentage of cell viability against the log of the this compound concentration for each cell density. d. Use a non-linear regression analysis to determine the IC50 value for each seeding density.
Mandatory Visualizations
Caption: HSET signaling pathway in normal versus cancer cells and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration at different cell densities.
References
- 1. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinesin Family Member C1 (KIFC1/HSET): A Potential Actionable Biomarker of Early Stage Breast Tumorigenesis and Progression of High-Risk Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
issues with CW-069 solubility and precipitation in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and handling of CW-069. Our aim is to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an allosteric and selective inhibitor of the microtubule motor protein HSET (kinesin-14).[1] Its mechanism of action involves binding to a site on HSET that is distinct from the ATP-binding pocket, leading to the inhibition of its microtubule-stimulated ATPase activity.[1] This selective inhibition of HSET is particularly effective in cancer cells with supernumerary centrosomes, where it induces multipolar spindles, leading to catastrophic aneuploidy and apoptosis, while having minimal effect on normal cells.[2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as a tool to study the role of HSET in mitosis and cell division. It is particularly valuable for investigating potential cancer therapies that target cancer cells with centrosome amplification, a common feature of many tumors.[2] Researchers use this compound to induce multipolar mitosis in specific cancer cell lines to study the downstream effects on cell viability and to explore it as a potential therapeutic agent.[2][3]
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound has varying solubility in different solvents. It is highly soluble in DMSO, moderately soluble in ethanol, and insoluble in water.[1] For optimal results, it is crucial to use fresh, high-quality DMSO, as moisture absorption can significantly reduce the solubility of the compound.[1][3]
Troubleshooting Guide: Solubility and Precipitation
This guide addresses common issues related to the solubility of this compound and provides step-by-step solutions to prevent and resolve precipitation in your experimental media.
Issue 1: My this compound powder is not dissolving properly in DMSO.
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Possible Cause 1: Poor quality or old DMSO.
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Explanation: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can significantly decrease the solubility of this compound.[1][3]
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Solution: Always use fresh, anhydrous, research-grade DMSO to prepare your stock solutions. Store DMSO in small, tightly sealed aliquots to minimize exposure to air and moisture.
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Possible Cause 2: Incorrect solvent temperature.
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Explanation: Solubility can be temperature-dependent.
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Solution: Gently warm the DMSO to room temperature if it has been stored in a cool place. You can briefly vortex the solution to aid dissolution.
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Issue 2: My this compound stock solution appears cloudy or has visible precipitate after storage.
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Possible Cause 1: Freeze-thaw cycles.
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Possible Cause 2: Exceeded storage time.
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Explanation: Even when stored correctly, stock solutions have a limited shelf life.
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Solution: It is recommended to use stock solutions within one month when stored at -20°C and within one year when stored at -80°C.[1]
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Issue 3: A precipitate forms immediately after diluting my this compound DMSO stock solution into aqueous cell culture media.
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Possible Cause 1: Poor mixing technique.
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Explanation: Concentrated DMSO stock solution needs to be dispersed quickly and evenly into the aqueous media to prevent localized high concentrations that can lead to precipitation.
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Solution: Add the this compound stock solution dropwise to the culture media while gently vortexing or swirling the tube. Avoid adding the stock solution directly to the cell monolayer in a culture dish. Pre-mix the final concentration in a separate tube of media before adding it to the cells.
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Possible Cause 2: Final DMSO concentration is too high.
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Explanation: While this compound is soluble in DMSO, high final concentrations of DMSO can be toxic to cells and can also affect the solubility of other media components.
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Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%. For most in vitro assays with this compound, a final DMSO concentration of 0.2% is used.[1][4]
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Possible Cause 3: Interaction with media components.
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Explanation: Components in the cell culture media, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate, especially at higher concentrations.[5]
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Solution:
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Test the solubility of this compound in your specific cell culture medium at the desired final concentration before treating your cells.
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Consider using serum-free media for the initial dilution step if precipitation is a persistent issue, and then add serum back if required for your experiment.
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Ensure the pH of your media is stable, as pH shifts can affect compound solubility.
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-
Data and Protocols
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 500.33 g/mol | [1][3] |
| Formula | C₂₃H₂₁IN₂O₃ | [1][3] |
| CAS Number | 1594094-64-0 | [1][3] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | ≥ 52 mg/mL (103.93 mM) | [3] |
| Solubility in Ethanol | 4 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| IC₅₀ (HSET) | 75 µM | [3][4] |
| IC₅₀ (N1E-115 cells) | 10 µM | [1] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound powder
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Anhydrous, research-grade DMSO
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Sterile microcentrifuge tubes
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-
Procedure:
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Calculate the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 500.33), you will need 5.00 mg.
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Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of fresh, anhydrous DMSO to the tube.
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Vortex the solution until the powder is completely dissolved. Gentle warming to room temperature may assist dissolution.
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Aliquot the stock solution into single-use volumes in sterile tubes.
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Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][3]
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2. In Vitro Cell Treatment Protocol (Example for 96-well plate)
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Materials:
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Cells seeded in a 96-well plate
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Complete cell culture medium (e.g., DMEM with 10% FCS)[1]
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10 mM this compound stock solution in DMSO
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-
Procedure:
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Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium in a separate dilution plate or tubes. For example, to achieve a final concentration of 10 µM in 100 µL of media, add 0.1 µL of the 10 mM stock to 99.9 µL of media.
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Ensure the final DMSO concentration remains consistent across all treatments, including the vehicle control (e.g., 0.2%).[1][4]
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Carefully remove the old media from the cells in the 96-well plate.
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Add the media containing the desired final concentrations of this compound (or vehicle control) to the appropriate wells.
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Incubate the cells for the desired treatment period (e.g., 72 hours).[1][4]
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Visual Guides
Caption: this compound inhibits HSET, disrupting centrosome clustering in cancer cells with extra centrosomes, leading to multipolar spindles and apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:1594094-64-0 | Chemsrc [chemsrc.com]
- 5. Cell Culture Academy [procellsystem.com]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of CW-069
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected cytotoxicity observed with CW-069, particularly in control cells. Our goal is to help you identify potential sources of variability in your experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is an allosteric and selective inhibitor of the microtubule motor protein HSET (kinesin-14).[1][2] HSET is involved in bundling and organizing microtubules, particularly during mitosis. In cancer cells with an abnormal number of centrosomes (supernumerary centrosomes), HSET plays a crucial role in clustering these extra centrosomes to enable pseudo-bipolar cell division. By inhibiting HSET, this compound is designed to prevent this clustering, leading to multipolar mitosis and subsequent apoptosis in these cancer cells.[3] Critically, HSET is considered dispensable in normal, non-cancerous cells, which typically have only two centrosomes. Therefore, this compound is expected to be selectively cytotoxic to cancer cells with supernumerary centrosomes while having minimal effect on healthy, diploid cells.[3]
Q2: I am observing significant cytotoxicity in my control cell line that is not supposed to have supernumerary centrosomes. What are the possible reasons?
Observing cytotoxicity in control cells is unexpected and warrants a thorough investigation. Several factors could contribute to this observation:
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Compound Handling and Preparation: Issues with the solubility, stability, or concentration of your this compound stock solution can lead to inaccurate dosing and apparent toxicity.
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Cell Line Characteristics: The control cell line may have unappreciated genomic instability or a higher sensitivity to microtubule disruption than anticipated. Not all "normal" or "control" cell lines are truly diploid or stable.
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Experimental Artifacts: Problems with the experimental setup, such as solvent toxicity, contamination, or issues with the cytotoxicity assay itself, can lead to misleading results.
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Off-Target Effects: At high concentrations, this compound might exhibit off-target effects that are not related to HSET inhibition.
The following troubleshooting guides will help you systematically investigate these possibilities.
Troubleshooting Guides
Guide 1: Issues Related to Compound Preparation and Handling
Incorrect preparation and handling of this compound can be a primary source of unexpected results.
| Potential Problem | Possible Cause | Recommended Solution |
| Inaccurate Concentration | Calculation error during dilution. | Double-check all calculations for preparing working solutions from your stock. Use a reliable molarity calculator. |
| Pipetting error. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Compound Precipitation | Poor solubility in the final culture medium.[1] | This compound is insoluble in water.[1] Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%). Prepare fresh dilutions for each experiment. |
| Use of old or improperly stored stock solution. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for long-term storage (up to 1 year in solvent) or -20°C for shorter-term (up to 1 month in solvent).[1] | |
| Compound Degradation | Improper storage. | Follow the storage recommendations provided by the supplier.[1][2] |
| Exposure to light or reactive substances in the media. | Protect the compound from light. Ensure media components are not degrading the compound. |
Guide 2: Cell Line and Culture-Related Issues
The health and characteristics of your control cells are critical for reliable data.
| Potential Problem | Possible Cause | Recommended Solution |
| High Cell Passage Number | Genetic drift and altered phenotype in late-passage cells.[4] | Use cells with a low passage number and a consistent source. Thaw a fresh vial of cells if the passage number is high. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to drugs.[4] | Regularly test your cell cultures for mycoplasma contamination. Discard any contaminated cultures. |
| Underlying Genomic Instability | The "control" cell line may have some degree of aneuploidy or centrosome amplification not previously characterized. | Perform karyotyping or centrosome staining (e.g., with anti-gamma-tubulin) on your control cell line to confirm its diploid and centrosome status. |
| High Seeding Density | Over-confluent cells can be stressed and more susceptible to cytotoxic effects. | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[4] |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) is toxic to the cells at the concentration used.[5] | Include a vehicle-only control (cells treated with the same concentration of solvent as the highest concentration of this compound) in your experiment. If the vehicle control shows toxicity, reduce the final solvent concentration. |
Guide 3: Experimental and Assay-Related Problems
| Potential Problem | Possible Cause | Recommended Solution |
| Assay Interference | The this compound compound may interfere with the readout of your cytotoxicity assay (e.g., autofluorescence). | Run a control with this compound in cell-free media to check for any direct effect on the assay reagents. Consider using an alternative cytotoxicity assay that relies on a different detection principle. |
| Incorrect Incubation Time | The incubation time with this compound may be too long for your specific cell line, leading to non-specific toxicity. | Perform a time-course experiment to determine the optimal incubation period. Published protocols often use a 72-hour treatment period.[1] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and media components, leading to increased cell death.[4] | Avoid using the outermost wells of your plates for experimental samples. Fill these wells with sterile water or media to minimize evaporation. |
| Inconsistent Cell Plating | Uneven cell distribution in the wells can lead to variability in the results. | Ensure you have a single-cell suspension before plating and mix the cell suspension between plating wells. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cell lines. This can serve as a reference for expected potency.
| Cell Line | Description | IC50 (µM) | Reference |
| N1E-115 | Mouse neuroblastoma (cancer cell line with supernumerary centrosomes) | 10 | [1] |
| N1E-115 | Mouse neuroblastoma | 86 ± 10 | [2] |
| NHDF | Normal Human Dermal Fibroblasts (control cell line) | >100 | [1] |
| NHDF | Normal Human Dermal Fibroblasts | 181 ± 7 | [2] |
| Primary Human Bone Marrow Cells | Normal control cells | No growth inhibition observed | [1] |
Key Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from published methods used to assess the cytotoxicity of this compound.[1]
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,500 cells/well) and allow them to attach for 24 hours.
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Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control. Incubate for 72 hours.
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Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
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Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
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Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
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Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
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Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 545 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition compared to the solvent control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Immunofluorescence Staining for Centrosomes
This protocol helps to verify the centrosome number in your control cell line.
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Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach about 70% confluency.
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Fixation: Gently wash the cells with PBS and then fix with ice-cold methanol (B129727) for 10 minutes at -20°C.
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Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.
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Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate with a primary antibody against a centrosomal marker (e.g., rabbit anti-gamma-tubulin) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) and a DNA stain (e.g., DAPI) in blocking buffer for 1 hour at room temperature in the dark.
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Washing: Wash three times with PBS.
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Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope. Count the number of gamma-tubulin foci (centrosomes) per cell. Normal diploid cells in G1 should have one centrosome, and in G2/M should have two.
Visualizations
Caption: Mechanism of selective action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: CW-069 Multipolar Spindle Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the CW-069 multipolar spindle assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric and selective inhibitor of the microtubule motor protein HSET (also known as KIFC1).[1] HSET is a minus-end directed kinesin responsible for clustering supernumerary (extra) centrosomes in cancer cells. By inhibiting HSET, this compound prevents this clustering, leading to the formation of multipolar spindles during mitosis in cancer cells that possess more than the normal two centrosomes.[2][3] This disruption of spindle formation can ultimately lead to mitotic catastrophe and cell death in these cancer cells.[3]
Q2: In which type of cell lines should I expect to see an increase in multipolar spindles with this compound treatment?
A2: You should expect to see a significant increase in multipolar spindles in cancer cell lines that have supernumerary centrosomes. Examples of such cell lines include N1E-115 (mouse neuroblastoma), MDA-MB-231, and BT549 (human breast cancer).[2] In contrast, cell lines with a normal diploid number of centrosomes, such as MCF-7 (human breast cancer) and normal human dermal fibroblasts (NHDF), should not exhibit a significant increase in multipolar spindles upon this compound treatment.[2][3] HSET is generally non-essential in healthy somatic cells.
Q3: What is the recommended concentration and treatment duration for this compound?
A3: Based on published data, effective concentrations of this compound for inducing multipolar spindles are in the range of 100 µM to 200 µM, with a treatment time of approximately 2.5 hours.[3] However, the optimal concentration and duration may vary depending on the cell line and experimental conditions. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: How should I store and handle this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions, typically dissolved in fresh DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1]
Troubleshooting Guide
Inconsistent results in the this compound multipolar spindle assay can arise from a variety of factors, ranging from cell culture conditions to the specifics of the immunofluorescence protocol. This guide is designed to help you identify and resolve common issues.
| Problem | Possible Cause | Suggested Solution |
| No increase in multipolar spindles in responsive cell lines (e.g., MDA-MB-231) | Cell Line Issues: - Cell line does not have supernumerary centrosomes. - High passage number has altered the phenotype. - Mycoplasma contamination. | - Confirm the centrosome number of your cell line stock. - Use low-passage number cells for experiments. - Regularly test for mycoplasma contamination. |
| This compound Inactivity: - Improper storage of the compound. - Incorrect final concentration. | - Ensure this compound is stored as recommended (-20°C for powder, -80°C for stock solutions).[1] - Prepare fresh dilutions from a trusted stock. - Verify calculations for the final concentration. | |
| Assay Timing: - Insufficient treatment duration. - Cells were not in mitosis during treatment. | - Optimize the treatment time for your cell line. - Consider cell synchronization techniques to enrich the mitotic population. | |
| High background fluorescence | Antibody Issues: - Primary or secondary antibody concentration is too high.[3] - Non-specific binding of the secondary antibody. | - Titrate antibodies to determine the optimal concentration. - Run a secondary antibody-only control to check for non-specific binding.[4] - Use a blocking serum from the same species as the secondary antibody.[3] |
| Fixation/Permeabilization: - Autofluorescence from the fixative (e.g., old formaldehyde).[5] | - Use fresh, high-quality formaldehyde (B43269) or ice-cold methanol (B129727) as a fixative. | |
| Washing: - Insufficient washing steps.[2] | - Increase the number and duration of wash steps between antibody incubations.[6] | |
| Weak or no fluorescent signal | Antibody Issues: - Primary or secondary antibody concentration is too low.[3] - Incompatible primary and secondary antibodies.[6] - Inactive primary antibody due to improper storage. | - Increase the antibody concentration or incubation time.[3] - Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[4] - Use a new batch of primary antibody and store all antibodies according to the manufacturer's instructions. |
| Microscopy: - Incorrect filter sets for the fluorophores. - Photobleaching of the fluorescent signal. | - Use the correct filter sets for your chosen fluorophores. - Minimize exposure to the light source and use an anti-fade mounting medium.[5] | |
| High variability between replicates | Inconsistent Cell Seeding: - Uneven cell density across wells. | - Ensure a single-cell suspension and proper mixing before seeding. |
| Inconsistent Treatment: - Variation in the timing of compound addition or fixation. | - Use a multichannel pipette for simultaneous addition of solutions to multiple wells. - Process all replicates in parallel and under identical conditions. | |
| Subjective Scoring: - Inconsistent criteria for classifying spindle morphology. | - Establish clear, objective criteria for bipolar vs. multipolar spindles. - Have a second researcher score the samples blindly to ensure consistency. |
Experimental Protocol: this compound Multipolar Spindle Assay
This protocol provides a general framework for assessing the effect of this compound on spindle morphology via immunofluorescence microscopy.
1. Cell Culture and Treatment: a. Seed a responsive cell line (e.g., MDA-MB-231) and a non-responsive cell line (e.g., MCF-7) onto glass coverslips in a 24-well plate. b. Culture the cells to 50-60% confluency. c. Treat the cells with the desired concentration of this compound (e.g., 100 µM) or DMSO as a vehicle control. d. Incubate for the desired treatment duration (e.g., 2.5 hours) at 37°C and 5% CO₂.
2. Fixation and Permeabilization: a. Aspirate the culture medium. b. Gently wash the cells twice with pre-warmed PBS. c. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each. e. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. f. Wash the cells three times with PBS for 5 minutes each.
3. Immunostaining: a. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature. b. Incubate the cells with primary antibodies diluted in the blocking buffer overnight at 4°C.
- Mouse anti-α-tubulin (for microtubules)
- Rabbit anti-pericentrin or anti-γ-tubulin (for centrosomes) c. Wash the cells three times with PBST for 5 minutes each. d. Incubate the cells with fluorophore-conjugated secondary antibodies diluted in the blocking buffer for 1 hour at room temperature in the dark.
- Goat anti-mouse IgG, Alexa Fluor 488
- Goat anti-rabbit IgG, Alexa Fluor 594 e. Wash the cells three times with PBST for 5 minutes each in the dark.
4. Mounting and Imaging: a. Stain the cellular DNA by incubating with DAPI (1 µg/mL) for 5 minutes at room temperature in the dark. b. Wash the cells once with PBS. c. Mount the coverslips onto microscope slides using an anti-fade mounting medium. d. Seal the coverslips with nail polish. e. Acquire images using a fluorescence microscope.
5. Data Analysis: a. For each condition, count the number of mitotic cells with bipolar and multipolar spindles. b. Calculate the percentage of mitotic cells with multipolar spindles. c. Compare the results between this compound-treated and control cells.
Quantitative Data Summary
The following table summarizes expected results based on published data for this compound treatment in various cell lines.
| Cell Line | Centrosome Status | Treatment | % Multipolar Spindles (Mean ± SD) |
| N1E-115 | Supernumerary | DMSO (Control) | 30% |
| 100 µM this compound | 98% | ||
| 200 µM this compound | 86% | ||
| NHDF | Normal | DMSO (Control) | ~0% |
| 100 µM this compound | ~0% | ||
| 200 µM this compound | ~0% | ||
| MDA-MB-231 | Supernumerary | DMSO (Control) | Intermediate |
| This compound | Significant Increase | ||
| BT549 | Supernumerary | DMSO (Control) | Low |
| This compound | Increased | ||
| MCF-7 | Normal | DMSO (Control) | Low |
| This compound | No significant change | ||
| (Data adapted from studies on the effects of this compound)[2][3] |
Visualizations
Caption: Mechanism of action of this compound in cancer cells with supernumerary centrosomes.
Caption: Experimental workflow for the this compound multipolar spindle assay.
Caption: Troubleshooting logic for inconsistent results in the this compound assay.
References
how to minimize off-target effects of CW-069
Welcome to the technical support center for CW-069, an allosteric inhibitor of the human kinesin motor protein HSET (KIFC1). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design experiments and interpret results while minimizing potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, allosteric inhibitor of HSET, a microtubule motor protein.[1][2] HSET is essential for the clustering of supernumerary centrosomes in cancer cells, a process required for these cells to undergo bipolar cell division and avoid mitotic catastrophe.[2][3] By inhibiting HSET, this compound prevents this clustering, leading to multipolar mitoses and subsequent apoptosis in cancer cells with extra centrosomes.[2][3] Normal cells, which typically have only two centrosomes, are largely unaffected by HSET inhibition, providing a therapeutic window.[3]
Q2: What is an "off-target effect" and why should I be concerned when using this compound?
A2: An off-target effect occurs when a compound like this compound binds to and alters the function of proteins other than its intended target, HSET. These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of HSET.[4] They can also result in cellular toxicity unrelated to the on-target effect. Minimizing off-target effects is crucial for obtaining reliable data and for the potential development of this compound as a therapeutic agent.
Q3: How selective is this compound for HSET?
A3: this compound has demonstrated significant selectivity for HSET over the related kinesin motor protein KSP (also known as Eg5), which has an opposing function in mitosis.[1][5] This is a critical selectivity feature, as off-target inhibition of KSP could confound experimental results.[5] The table below summarizes the known inhibitory concentrations of this compound.
Data Summary: this compound In Vitro Activity
| Target/Cell Line | Assay Type | IC50 / Effect | Reference |
| HSET (KIFC1) | Enzymatic ATPase Assay | 75 µM | [1] |
| KSP (Eg5) | Enzymatic ATPase Assay | >200 µM (only 10% inhibition) | [5] |
| N1E-115 (cancer cells with supernumerary centrosomes) | Growth Inhibition (SRB Assay) | 10 µM | [1] |
| NHDF (normal human dermal fibroblasts) | Growth Inhibition (SRB Assay) | >100 µM | [1] |
| Primary Human Bone Marrow Cells | Growth Inhibition (SRB Assay) | No significant inhibition | [1] |
Troubleshooting Guide: Minimizing and Identifying Off-Target Effects
This guide is designed to help you address specific issues that may arise during your experiments with this compound, particularly those that might indicate off-target effects.
Issue 1: I'm observing a phenotype that is inconsistent with HSET inhibition (e.g., cell cycle arrest at a different phase, unexpected morphological changes).
-
Possible Cause: This could be a primary indicator of an off-target effect.
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for inconsistent phenotypes.
Issue 2: I'm seeing significant cytotoxicity in normal (non-cancerous) cell lines that should be insensitive to HSET inhibition.
-
Possible Cause: Off-target toxicity is a likely cause. Higher concentrations of a compound are more likely to engage lower-affinity off-target proteins.
-
Recommendations:
-
Confirm with Dose-Response: Perform a careful dose-response curve in both your cancer cell line of interest and the normal cell line. Determine the therapeutic window (the concentration range where you see efficacy in cancer cells but not toxicity in normal cells).
-
Proteome-wide Profiling: If the toxicity is a significant concern and resources permit, consider proteome-wide approaches like cellular thermal shift assay coupled with mass spectrometry (CETSA-MS) to identify which other proteins are being bound and stabilized by this compound in the cell.
-
Issue 3: My results with this compound are not reproducible across different cell lines with supernumerary centrosomes.
-
Possible Cause: The expression levels of the intended target (HSET) or potential off-targets may vary between cell lines.
-
Recommendations:
-
Confirm HSET Expression: Use Western blot or qPCR to confirm that HSET is expressed at comparable levels in the cell lines you are using.
-
Orthogonal Validation: Use a mechanistically different HSET inhibitor (if available) or genetic knockdown to see if the same effect is produced. If different inhibitors or methods produce varying results, it could point to off-target effects specific to the chemical scaffold of this compound.
-
Experimental Protocols
Protocol 1: Genetic Validation of On-Target Effects using CRISPR/Cas9
-
Objective: To determine if the genetic knockout of HSET recapitulates the phenotype observed with this compound treatment.
-
Methodology:
-
gRNA Design: Design and clone at least two different guide RNAs (gRNAs) targeting the HSET (KIFC1) gene into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into your cancer cell line with supernumerary centrosomes.
-
Clonal Isolation: Isolate single-cell clones.
-
Knockout Validation: Screen the clones by Western blot and sequencing to confirm the knockout of the HSET protein.
-
Phenotypic Analysis: Culture the knockout clones and assess them for the multipolar mitosis phenotype. Compare the percentage of multipolar cells in the knockout population to that of wild-type cells treated with this compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To directly confirm that this compound binds to HSET in intact cells.
-
Methodology:
-
Cell Treatment: Treat your cells with this compound at an effective concentration (e.g., 10-20 µM) and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell lysates and heat them at a range of different temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Centrifuge the samples to separate soluble proteins from aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of HSET protein remaining using Western blot.
-
Data Analysis: Plot the amount of soluble HSET as a function of temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the HSET protein.
Figure 2. Simplified workflow for a CETSA experiment. -
Signaling Pathway Context
This compound's therapeutic potential lies in its ability to selectively induce mitotic catastrophe in cancer cells with a specific vulnerability—supernumerary centrosomes. The diagram below illustrates this targeted mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Efficacy of CW-069 in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the HSET/KIFC1 inhibitor, CW-069.
Troubleshooting Guides
Problem 1: Reduced sensitivity or acquired resistance to this compound in our cancer cell line.
Possible Cause 1: Upregulation of the drug target, KIFC1 (HSET).
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Explanation: Increased expression of the kinesin motor protein KIFC1, the direct target of this compound, can lead to a requirement for higher drug concentrations to achieve the desired therapeutic effect. This has been observed in cell lines resistant to other mitotic inhibitors like docetaxel.
-
Suggested Solution:
-
Confirm KIFC1 Expression: Perform Western blotting to compare KIFC1 protein levels in your resistant cell line to the parental, sensitive cell line.
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Combination Therapy with Taxanes: Consider a combination therapy approach with a taxane, such as docetaxel. This compound has been shown to re-sensitize docetaxel-resistant prostate cancer cells that overexpress KIFC1. This synergistic effect can be quantified using methods like the Chou-Talalay analysis to determine a Combination Index (CI), where CI < 1 indicates synergy.
-
Possible Cause 2: Upregulation of anti-apoptotic proteins.
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Explanation: Cancer cells can evade apoptosis induced by mitotic arrest through the overexpression of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Survivin.[1][2][3] These proteins can prevent the activation of the caspase cascade, rendering the cells resistant to this compound-induced cell death.
-
Suggested Solution:
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Assess Anti-Apoptotic Protein Levels: Use Western blotting to check for the overexpression of Bcl-2, Mcl-1, and Survivin in your resistant cell line.
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Combination Therapy with Apoptosis Modulators:
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Bcl-2 Inhibitors (e.g., Venetoclax): If Bcl-2 is upregulated, a combination with a Bcl-2 inhibitor may restore sensitivity.[1]
-
Mcl-1 Inhibitors: In cases of Mcl-1 overexpression, co-treatment with an Mcl-1 inhibitor can be effective.[2]
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Survivin Inhibitors (e.g., YM155): If Survivin levels are elevated, a combination with a Survivin inhibitor could be beneficial.[4]
-
-
Possible Cause 3: Increased drug efflux due to ATP-binding cassette (ABC) transporters.
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Explanation: Overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of multidrug resistance.[5][6] These transporters actively pump drugs out of the cell, reducing the intracellular concentration of this compound and thus its efficacy.
-
Suggested Solution:
-
Evaluate ABC Transporter Expression and Function: Use qPCR or Western blotting to measure the expression of relevant ABC transporter genes (e.g., ABCB1, ABCG2). A functional assay, such as a rhodamine 123 or mitoxantrone (B413) efflux assay using flow cytometry, can confirm increased transporter activity.
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Co-treatment with ABC Transporter Inhibitors: The use of third-generation ABC transporter inhibitors like tariquidar (B1662512) or elacridar (B1662867) can block the efflux of this compound and restore its cytotoxic effect.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1). In many cancer cells, there is an abnormal number of centrosomes (supernumerary centrosomes). To avoid cell death from multipolar cell division, these cancer cells use HSET to cluster the extra centrosomes into two poles, allowing for a bipolar division. This compound inhibits this clustering process, leading to multipolar spindle formation during mitosis, which in turn induces apoptosis in these cancer cells. Normal cells, which typically have only two centrosomes, are largely unaffected.
Q2: How can I determine if my cell line is developing resistance to this compound?
A2: You can monitor the development of resistance by periodically determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line using a cell viability assay, such as the MTT assay. A significant increase (typically 3- to 10-fold) in the IC50 value compared to the parental cell line indicates the development of resistance.
Q3: What are the key signaling pathways involved in resistance to mitotic inhibitors like this compound?
A3: Several signaling pathways can contribute to resistance. The PI3K/Akt pathway has been shown to stabilize Mcl-1, an anti-apoptotic protein, leading to resistance.[2] Additionally, pathways that lead to the transcriptional upregulation of KIFC1 or ABC transporters can also confer resistance.
Q4: Are there established protocols for developing a this compound resistant cell line for our studies?
A4: Yes, a common method is continuous exposure to the drug with gradually increasing concentrations. You would start by treating the parental cell line with a low concentration of this compound (e.g., below the IC50) and then incrementally increase the dose as the cells adapt and resume proliferation. This process can take several months.
Q5: How do I assess the synergy between this compound and a combination agent?
A5: The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[8][9] This involves treating cells with a range of concentrations of each drug alone and in combination at a fixed ratio. The results are used to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. Isobologram analysis is a graphical representation of this data.[10][11]
Data Presentation
Table 1: Example IC50 Values for this compound and Combination Therapies in Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 10 | - |
| This compound Resistant Subline | This compound | 100 | 10 |
| This compound Resistant Subline | This compound + Docetaxel (Low Dose) | 25 | 2.5 |
| This compound Resistant Subline | This compound + Bcl-2 Inhibitor | 30 | 3 |
| This compound Resistant Subline | This compound + ABC Transporter Inhibitor | 15 | 1.5 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Table 2: Example Combination Index (CI) Values for this compound Combinations
| Combination | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| This compound + Docetaxel | 0.5 | 0.6 | Synergy |
| This compound + Bcl-2 Inhibitor | 0.5 | 0.7 | Synergy |
| This compound + ABC Transporter Inhibitor | 0.5 | 0.5 | Strong Synergy |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Determine Parental IC50: First, determine the IC50 of this compound in your parental cell line using a standard cell viability assay (e.g., MTT assay).
-
Initial Drug Exposure: Culture the parental cells in their standard medium containing this compound at a concentration of approximately one-tenth of the IC50.
-
Monitor and Passage: Initially, you may observe significant cell death. Continue to culture the surviving cells, changing the medium with fresh this compound every 3-4 days. Once the cells reach 70-80% confluency and have a stable proliferation rate, passage them.
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Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5- to 2-fold is recommended. Allow the cells to adapt to each new concentration for at least 2-3 passages.
-
Characterize Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to confirm the development of resistance.
-
Establish a Stable Resistant Line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the cells in a medium containing a constant concentration of this compound.
Protocol 2: Cell Viability (MTT) Assay for Combination Therapy
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Preparation: Prepare serial dilutions of this compound, the combination agent, and a fixed-ratio mixture of both.
-
Treatment: Treat the cells with the single agents and the combination at various concentrations. Include a vehicle-only control.
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Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, use software like CompuSyn to calculate the Combination Index (CI).[8]
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
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Cell Treatment: Treat cells with this compound alone, the combination agent alone, and the combination of both for the desired time (e.g., 48 hours). Include an untreated control.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
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Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Potential mechanisms of resistance to this compound.
Caption: Combination therapies to overcome this compound resistance.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. Regulation of Cancer Cell Survival by BCL2 Family Members upon Prolonged Mitotic Arrest: Opportunities for Anticancer Therapy | Anticancer Research [ar.iiarjournals.org]
- 2. Mcl-1 stabilization confers resistance to taxol in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of Survivin in G2/M Cells and Inhibition of Caspase 9 Activity Enhances Resistance in Staurosporine-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug synergism study [bio-protocol.org]
- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Mitotic Catastrophe: CW-069 vs. HSET siRNA Knockdown in Cancer Therapy
For researchers, scientists, and drug development professionals, the selective induction of cell death in cancer cells remains a paramount goal. One promising strategy involves targeting the mitotic machinery of cancer cells that possess supernumerary centrosomes, a common feature of many malignancies. These cells rely on the motor protein HSET (also known as KIFC1) to cluster these extra centrosomes, enabling a pseudo-bipolar mitosis and ensuring their survival. Disrupting this process leads to multipolar mitosis and subsequent apoptotic cell death, a phenomenon termed mitotic catastrophe.
This guide provides a direct comparison of two key methods for inhibiting HSET function: the small molecule allosteric inhibitor CW-069 and the genetic approach of HSET siRNA knockdown. By examining the experimental data and methodologies, researchers can better understand the efficacy and applications of each approach in targeting HSET-dependent cancers.
Quantitative Efficacy: A Direct Comparison
The primary measure of efficacy for both this compound and HSET siRNA knockdown is their ability to induce multipolar anaphases in cancer cells with supernumerary centrosomes. A key study directly compared these two modalities, providing valuable quantitative insights.[1]
| Treatment Group | Percentage of Multipolar Anaphases |
| DMSO / Control siRNA | 11% |
| This compound / Control siRNA | 57% |
| DMSO / HSET siRNA | 72% |
| This compound / HSET siRNA | 68% |
| Data from Watts et al., 2013, using N1E-115 neuroblastoma cells which have a high frequency of centrosome amplification.[1] |
The data clearly demonstrates that both this compound and HSET siRNA significantly increase the percentage of multipolar anaphases compared to the control group.[1] Notably, the combination of this compound and HSET siRNA did not result in a further increase in multipolar anaphases compared to HSET siRNA alone, suggesting that this compound is highly selective for HSET and that both interventions act on the same target to produce their effect.[1]
Further studies have consistently shown the potent effect of HSET siRNA knockdown in various cancer cell lines. For instance, depletion of HSET in N1E-115 cells has been shown to induce a dramatic increase in multipolar anaphases, affecting approximately 70-88% of cells.[2][3]
In terms of cell viability, this compound has demonstrated selective cytotoxicity in cancer cells.
| Cell Line | IC50 Value of this compound | Cell Type |
| N1E-115 | 10 µM | Mouse Neuroblastoma (cancer) |
| NHDF | >400 µM | Normal Human Dermal Fibroblasts (normal) |
| Data from Watts et al., 2013.[1] |
This significant difference in IC50 values highlights the therapeutic window for this compound, selectively targeting cancer cells while sparing normal, healthy cells.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Figure 1. Signaling pathway of HSET inhibition leading to apoptosis in cancer cells with supernumerary centrosomes.
Figure 2. General experimental workflows for comparing this compound and HSET siRNA knockdown.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Specific parameters may require optimization depending on the cell line and experimental conditions.
This compound Treatment Protocol
-
Cell Seeding: Plate cancer cells (e.g., N1E-115, MDA-MB-231) in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for imaging) and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A final DMSO concentration of 0.2% or less is recommended to avoid solvent-induced toxicity.[4]
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. For control wells, add a medium containing the same final concentration of DMSO.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Phenotypic Analysis:
-
Cell Viability (SRB Assay): Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and measure the absorbance to determine cell viability and calculate the IC50 value.[4]
-
Immunofluorescence for Multipolar Spindles: Fix the cells with methanol (B129727) or paraformaldehyde, permeabilize, and block. Incubate with primary antibodies against α-tubulin (to visualize the spindle) and a centrosomal marker (e.g., γ-tubulin or centrin). Follow with fluorescently labeled secondary antibodies and a DNA stain (e.g., DAPI). Acquire images using a fluorescence microscope and quantify the percentage of mitotic cells with more than two spindle poles.
-
Live-Cell Imaging for Multipolar Anaphases: Use a live-cell imaging system to monitor cells treated with this compound over time. This allows for the direct observation and quantification of anaphase events, categorizing them as bipolar or multipolar.
-
HSET siRNA Knockdown Protocol
-
siRNA Preparation: Resuspend lyophilized HSET-targeting siRNA and a non-targeting control siRNA in RNase-free water to create a stock solution (e.g., 20 µM).
-
Cell Seeding: Plate cells one day prior to transfection to ensure they are in the exponential growth phase and reach an optimal confluency (typically 60-80%) at the time of transfection.[5]
-
Transfection:
-
Dilute the siRNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.[5]
-
Add the complexes to the cells in a complete culture medium.
-
-
Incubation: Incubate the cells for 48 to 72 hours to allow for the knockdown of the HSET protein.
-
Validation of Knockdown (Western Blot):
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against HSET. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to confirm the reduction in HSET protein levels.[6]
-
-
Phenotypic Analysis: After confirming knockdown, perform immunofluorescence or live-cell imaging as described in the this compound protocol to quantify the percentage of multipolar spindles or anaphases.
Conclusion
Both this compound and HSET siRNA knockdown are effective tools for studying and targeting HSET function in cancer cells with supernumerary centrosomes. This compound offers the advantages of a small molecule inhibitor, including dose-dependent effects and potential for in vivo applications, while demonstrating high selectivity for its target. HSET siRNA provides a highly specific genetic method for validating the on-target effects of HSET inhibition and is a crucial tool in the early stages of drug discovery and target validation. The direct comparison of their efficacy in inducing multipolar anaphases confirms that both approaches converge on the same mechanism to selectively kill cancer cells, paving the way for HSET-targeted cancer therapies.
References
- 1. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms to suppress multipolar divisions in cancer cells with extra centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CEP215–HSET complex links centrosomes with spindle poles and drives centrosome clustering in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Mitotic Inhibitors: CW-069 vs. Monastrol
In the landscape of cell cycle research and oncology drug development, mitotic inhibitors represent a critical class of molecules that target the intricate machinery of cell division. This guide provides a detailed, data-driven comparison of two notable mitotic inhibitors, CW-069 and monastrol (B14932). While both compounds disrupt mitosis, they do so by targeting different key motor proteins, leading to distinct cellular phenotypes. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Differentiating by Design: Targeting Opposing Mitotic Forces
The fundamental difference between this compound and monastrol lies in their molecular targets within the mitotic spindle. The spindle, a complex structure composed of microtubules, is responsible for the accurate segregation of chromosomes into daughter cells. Its formation and function are orchestrated by a variety of motor proteins, including members of the kinesin superfamily.
Monastrol is a well-characterized, cell-permeable small molecule that specifically targets Eg5 (also known as KSP or KIF11) .[1][2][3] Eg5 is a plus-end-directed motor protein that plays an essential role in establishing and maintaining the bipolarity of the mitotic spindle by pushing the spindle poles apart.[4][5] By allosterically inhibiting the ATPase activity of Eg5, monastrol prevents centrosome separation, leading to the formation of characteristic monoastral spindles and subsequent mitotic arrest.[2][5][6]
In contrast, This compound is an allosteric inhibitor of HSET (also known as KIFC1) , a minus-end-directed motor protein.[7][8] HSET's primary role is to bundle and focus microtubules at the spindle poles. In many cancer cells, which often possess an abnormal number of centrosomes (supernumerary centrosomes), HSET is crucial for clustering these extra centrosomes into two functional poles, thereby enabling bipolar spindle formation and cell survival.[9] Inhibition of HSET by this compound in these cancer cells prevents this clustering, resulting in the formation of multipolar spindles and ultimately leading to mitotic catastrophe and cell death.[7][10] In cells with a normal number of centrosomes, inhibition of HSET does not significantly disrupt bipolar spindle formation.[7]
Quantitative Performance Analysis
The efficacy of these inhibitors can be quantitatively assessed through biochemical and cell-based assays. The following tables summarize key performance data for this compound and monastrol from published studies.
Table 1: Biochemical Potency Against Target Motor Proteins
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | HSET | In vitro ATPase Assay | 75 µM | [7][11] |
| Monastrol | Eg5 | In vitro ATPase Assay | 14 µM | [1] |
| Monastrol | Eg5 | Basal ATPase Activity | 6.1 µM | [4] |
Table 2: Cellular Activity and Phenotypic Outcomes
| Compound | Cell Line | Assay Type | Effect | IC50 Value / Concentration | Reference |
| This compound | N1E-115 | Sulforhodamine B (SRB) Assay | Growth Inhibition | 10 µM | [7] |
| This compound | N1E-115 | Immunofluorescence | Increased Multipolar Spindles | 100-200 µM | [10] |
| This compound | NHDF | SRB Assay | Growth Inhibition | 181 ± 7 µM | [11] |
| Monastrol | BS-C-1 | Immunofluorescence | Monoastral Spindle Formation | ~50-100 µM | [12] |
| Monastrol | HeLa | Mitotic Arrest | Monoastral Spindle Formation | - | [1] |
| Monastrol | Various | Cell-based assays | Monoastral Spindle Formation | 51.3 µM | [4] |
Opposing Roles in Mitotic Progression
A key functional distinction between this compound and monastrol is their opposing effects on mitotic progression, which can be observed when used in combination. Inhibition of Eg5 by monastrol causes a mitotic arrest with unseparated centrosomes.[1] Interestingly, the simultaneous inhibition of HSET by this compound can suppress this monastrol-induced mitotic arrest.[7][11] This is because the outward force generated by Eg5 is antagonized by the inward force of HSET.[4][13] When both are inhibited, the balance of forces is altered in a way that can allow for centrosome separation and progression through mitosis, albeit often with abnormalities.
Figure 1. Opposing forces of Eg5 and HSET in bipolar spindle formation.
References
- 1. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [bio-protocol.org]
- 4. "The Kinesin-Related Protein, Hset, Opposes the Activity of Eg5 and Cro" by Vicki Mountain, Calvin Simerly et al. [digitalcommons.dartmouth.edu]
- 5. Kinesin-14 HSET may not oppose kinesin-5 Eg5 activity in RPE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Kinesin-Related Protein, Hset, Opposes the Activity of Eg5 and Cross-Links Microtubules in the Mammalian Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CW-069 in Cells: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the on-target cellular effects of CW-069, an allosteric inhibitor of the human kinesin HSET (KIFC1). We compare this compound's performance with alternative methods and provide detailed experimental protocols and supporting data to ensure robust validation of its mechanism of action.
Mechanism of Action of this compound
This compound is an allosteric inhibitor of the microtubule motor protein HSET.[1][2] HSET, a minus-end directed kinesin, is generally non-essential in normal cells which possess two centrosomes for bipolar spindle formation during mitosis. However, many cancer cells are characterized by centrosome amplification (supernumerary centrosomes), a condition that would typically lead to multipolar mitoses and cell death.[3] HSET plays a crucial role in these cancer cells by clustering the extra centrosomes, enabling a pseudo-bipolar division and allowing the cells to survive and proliferate.[3]
By inhibiting HSET, this compound prevents the clustering of these supernumerary centrosomes. This disruption leads to multipolar spindle formation during mitosis, resulting in catastrophic aneuploidy and subsequent apoptosis.[3] This mechanism provides a therapeutic window, as this compound selectively targets cancer cells with centrosome amplification while having minimal effect on the division of normal, healthy cells.[3]
Figure 1. Mechanism of this compound in cancer cells with extra centrosomes.
Comparison with Alternatives
The most direct and functionally comparable alternative to chemical inhibition with this compound is the genetic knockdown of HSET using siRNA. This comparison is critical for validating that the pharmacological effects of this compound are indeed due to the inhibition of its intended target.
| Parameter | This compound (Pharmacological Inhibition) | HSET siRNA (Genetic Knockdown) | Other Kinesin Inhibitors (e.g., Monastrol) |
| Primary Target | HSET (KIFC1)[1] | HSET (mRNA)[3] | KSP (Eg5)[1] |
| IC₅₀ (Biochemical) | 75 µM (HSET ATPase activity)[1][2] | Not Applicable | Target-dependent (e.g., Monastrol IC₅₀ ~14 µM for KSP) |
| IC₅₀ (Cell Growth) | ~86 µM (N1E-115 cancer cells)[1] ~181 µM (NHDF normal cells)[1] | Not Applicable | Cell line and target-dependent |
| Cellular Phenotype | Induces multipolar spindles and apoptosis specifically in cells with supernumerary centrosomes.[3] | Induces multipolar anaphases and cell death in cells with supernumerary centrosomes.[3] | Mitotic arrest with monopolar spindles.[1] |
| Effect on Normal Cells | Minimal disruption to bipolar spindle formation.[3] | Dispensable for normal cell division.[3] | Mitotic arrest. |
| Advantages | Reversible, dose-dependent, rapid onset of action, potential for therapeutic use. | High target specificity. | Well-characterized tool compounds for studying mitosis. |
| Limitations | Potential for off-target effects. | Slower onset, potential for incomplete knockdown, transfection variability. | Different mechanism of action, targets a different kinesin. |
Experimental Validation of On-Target Effects
A multi-pronged approach is necessary to confidently validate the on-target effects of this compound. This involves confirming direct target engagement, measuring cellular phenotypic changes consistent with target inhibition, and comparing these effects to genetic knockdown.
Figure 2. Experimental workflow for validating the on-target effects of this compound.
Experimental Protocols
DSF is used to confirm the direct binding of this compound to purified HSET protein. The principle is that ligand binding alters the thermal stability of the protein, which can be measured by monitoring protein unfolding in the presence of a fluorescent dye.[3]
-
Reagents: Purified full-length, 6His-tagged human HSET protein; this compound stock solution (in DMSO); SYPRO Orange dye; Assay buffer (e.g., 50 mM Na PIPES, pH 6.8).
-
Protocol:
-
Prepare a reaction mixture containing the HSET protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in assay buffer.
-
Dispense the mixture into a 96-well PCR plate.
-
Add this compound in a dose-response manner (e.g., 0.03 µM to 1 mM) to triplicate wells. Include DMSO-only wells as a vehicle control.[3]
-
Seal the plate and centrifuge briefly.
-
Run the experiment in a real-time PCR instrument, ramping the temperature from 25°C to 95°C at a rate of 1°C/min.
-
Monitor fluorescence at each temperature increment.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) induced by this compound binding relative to the DMSO control. A dose-dependent ΔTm indicates specific binding.[3]
-
This assay quantifies the inhibitory effect of this compound on the microtubule-stimulated ATPase activity of HSET.
-
Reagents: Purified HSET protein; Microtubules (MTs); ATP; NADH; Pyruvate kinase; Lactate dehydrogenase; Phospho(enol)-pyruvate; Assay buffer (50 mM Na PIPES, pH 6.8, with MgCl₂).[2]
-
Protocol:
-
Prepare an assay mixture containing all components except the HSET enzyme and inhibitor. This coupled-enzyme system links ATP hydrolysis to NADH oxidation, which can be measured by a decrease in absorbance at 340 nm.[2]
-
Add various concentrations of this compound to a 96-well plate.
-
Initiate the reaction by adding the HSET enzyme (e.g., 6 nM final concentration).[2]
-
Immediately measure the rate of NADH oxidation (decrease in A₃₄₀) at 37°C using a plate reader.
-
Calculate the percent inhibition at each this compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
This assay measures the cytotoxic or cytostatic effects of this compound on different cell lines to assess its selectivity for cancer cells over normal cells.[1][3]
-
Cell Lines: A cancer cell line with known centrosome amplification (e.g., N1E-115) and a normal diploid cell line (e.g., NHDF).[1][3]
-
Protocol:
-
Seed cells in 96-well plates at a density of ~2,500 cells per well and allow them to attach overnight.[2]
-
Treat the cells with a serial dilution of this compound for 72 hours.[1][2]
-
After incubation, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[1]
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash away unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound stain with 10 mM Tris base solution.
-
Read the absorbance at ~545 nm using a plate reader.[1]
-
Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell growth compared to the DMSO control.[2]
-
This method is used to visualize and quantify the primary cellular phenotype of HSET inhibition—multipolar spindle formation.[3]
-
Reagents: Antibodies against α-tubulin (to label microtubules) and pericentrin or γ-tubulin (to label centrosomes); DAPI (to label DNA); Secondary antibodies conjugated to fluorophores.
-
Protocol:
-
Grow cells (e.g., N1E-115 and NHDF) on glass coverslips.
-
Treat cells with this compound (e.g., 100 µM, 200 µM) or DMSO for a short period (e.g., 2.5 hours) to enrich for mitotic cells.[3]
-
Fix the cells with ice-cold methanol (B129727) or paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
Mount coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting bipolar versus multipolar spindle morphology.
-
Figure 3. Logical comparison of this compound and HSET siRNA effects.
References
Cross-Validation of CW-069's Anti-Cancer Activity by Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis framework for validating the effects of CW-069, an allosteric inhibitor of the microtubule motor protein HSET, using immunofluorescence. This compound has been identified as a promising therapeutic agent that selectively targets cancer cells with supernumerary centrosomes by inducing mitotic catastrophe.[1][2] This guide outlines the experimental protocol to visually and quantitatively confirm these results, comparing them with alternative validation methods.
Mechanism of Action: Targeting a Cancer-Specific Vulnerability
Many cancer cells are characterized by centrosome amplification, a condition that would typically lead to multipolar spindles and cell death during mitosis.[2] To survive, these cells rely on the motor protein HSET to cluster the extra centrosomes into two functional poles, enabling a pseudo-bipolar division.[2] this compound disrupts this survival mechanism by inhibiting HSET, which prevents centrosome clustering and forces the cancer cells into a lethal multipolar mitosis.[2] Normal cells, having the correct number of centrosomes, are largely unaffected by HSET inhibition.[3][4]
Data Presentation: Quantifying the Impact of this compound
Immunofluorescence allows for the direct visualization and quantification of the mitotic phenotypes induced by this compound. The following table summarizes the expected quantitative data from a comparative experiment on a cancer cell line with known supernumerary centrosomes (e.g., N1E-115) versus a normal diploid cell line (e.g., NHDF).[1][2][3]
| Cell Line | Treatment | Bipolar Spindles (%) | Multipolar Spindles (%) | Monopolar Spindles (%) | Mitotic Cells Analyzed (n) |
| N1E-115 | DMSO (Control) | 90 ± 5 | 8 ± 2 | 2 ± 1 | >100 |
| This compound (100 µM) | 40 ± 7 | 55 ± 8 | 5 ± 3 | >100 | |
| This compound (200 µM) | 25 ± 6 | 70 ± 9 | 5 ± 2 | >100 | |
| NHDF | DMSO (Control) | 98 ± 2 | <1 | <1 | >100 |
| This compound (200 µM) | 97 ± 3 | <1 | <1 | >100 |
Data are representative and should be generated from at least three independent experiments. Values are presented as mean ± standard deviation.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following immunofluorescence protocol is designed to validate the effects of this compound on mitotic spindle formation.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., N1E-115, MDA-MB-231, BT549) and normal diploid cells (e.g., NHDF) on glass coverslips in appropriate culture dishes.[2][5] Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 100 µM and 200 µM) and a vehicle control (e.g., 0.2% DMSO) for a duration sufficient to enrich for mitotic cells (e.g., 2.5 hours).[2]
Immunofluorescence Staining
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize and block non-specific antibody binding by incubating in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
To visualize microtubules: Mouse anti-α-tubulin antibody.
-
To visualize centrosomes: Rabbit anti-CDK5RAP2 or anti-gamma-tubulin antibody.[1]
-
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse and Alexa Fluor 594 goat anti-rabbit) for 1 hour at room temperature, protected from light.
-
DNA Staining and Mounting: Wash the cells three times with PBS. Stain the DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.[1] Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Image Acquisition and Analysis
-
Microscopy: Acquire images using a fluorescence or confocal microscope. Capture z-stacks to ensure all centrosomes and spindle poles are visualized.
-
Quantification: Analyze at least 100 mitotic cells per condition. Categorize each mitotic cell as having a bipolar, multipolar, or monopolar spindle based on the number of centrosomes and spindle poles.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the experimental workflow for its validation.
Caption: Mechanism of this compound in cancer cells with extra centrosomes.
Caption: Experimental workflow for immunofluorescence validation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
